CITCO
Description
a constitutive androstane receptor agonist; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBOKJVVYNKTL-AUEPDCJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040761 | |
| Record name | CITCO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338404-52-7 | |
| Record name | 6-(4-Chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338404527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CITCO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CITCO | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a potent and selective agonist of the human Constitutive Androstane Receptor (CAR). Also known as CITCO, this imidazothiazole derivative has emerged as a critical tool for studying the physiological and pathological roles of CAR. This document details its physicochemical properties, its primary pharmacological activity as a CAR agonist, and its effects on cancer cell proliferation and apoptosis. Detailed experimental protocols for relevant biological assays are provided, along with a diagram of the CAR signaling pathway to facilitate a deeper understanding of its mechanism of action.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | [1][2] |
| Synonym | This compound | [1] |
| CAS Number | 338404-52-7 | [1][3] |
| Molecular Formula | C₁₉H₁₂Cl₃N₃OS | [1][2] |
| Molecular Weight | 436.74 g/mol | [1][2] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO (87 mg/mL, 199.2 mM) |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is not explicitly available in the reviewed literature. However, the synthesis would logically proceed through two key precursors:
-
6-(4-chlorophenyl)imidazo[2,1-b][2][4]thiazole-5-carbaldehyde (CAS: 82588-41-8)
-
O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride (a likely reagent, CAS: 15256-10-7)
The final step would involve the condensation of the aldehyde with the hydroxylamine derivative to form the oxime ether linkage. The general synthesis of the imidazo[2,1-b]thiazole core often involves the reaction of a substituted phenacyl bromide with a 2-aminothiazole derivative.
Biological Activity and Pharmacology
The primary and most well-characterized biological activity of this compound is its function as a potent and selective agonist for the human Constitutive Androstane Receptor (CAR; NR1I3), a nuclear receptor that plays a crucial role in the metabolism of xenobiotics and endobiotics.
Constitutive Androstane Receptor (CAR) Agonism
This compound activates human CAR with high potency. The table below summarizes the key quantitative data related to its CAR agonist activity.
| Parameter | Value | Cell Line/Assay | Source |
| EC₅₀ | 49 nM | Transient transfection assay |
The activation of CAR by this compound initiates a signaling cascade that ultimately leads to the regulation of target gene expression.
CAR Signaling Pathway
The mechanism of CAR activation by this compound involves its direct binding to the receptor, which is primarily located in the cytoplasm in an inactive complex. Upon agonist binding, CAR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes, thereby modulating their transcription.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of brain tumors. It has been shown to inhibit the growth and expansion of brain tumor stem cells (BTSCs).
The following table summarizes the observed effects of this compound on BTSCs.
| Assay | Cell Line | Concentration | Effect | Source |
| Cell Proliferation | T98G-BTSC | 10 µM | Significant inhibition of proliferation | [4] |
| Cell Proliferation | U87MG-BTSC | 10 µM | Significant inhibition of proliferation | [4] |
| Apoptosis | T98G-BTSC | 10 µM | Induction of apoptosis | [4] |
| Apoptosis | U87MG-BTSC | 10 µM | Induction of apoptosis | [4] |
Experimental Protocols
Cell Proliferation Assay (WST-1/MTS Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
Methodology:
-
Seed cells (e.g., T98G-BTSC or U87MG-BTSC) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of WST-1 or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (typically 450 nm for WST-1 and 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol provides a general framework for detecting apoptosis induced by this compound using flow cytometry.
Methodology:
-
Culture cells in the presence of this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate the mixture for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound) is a valuable pharmacological tool for investigating the roles of the human Constitutive Androstane Receptor. Its high potency and selectivity make it an ideal agonist for in vitro and in vivo studies. The emerging evidence of its anticancer properties, particularly against brain tumor stem cells, suggests a potential therapeutic avenue that warrants further investigation. This technical guide provides core information to support researchers and drug development professionals in their work with this important compound.
References
A Comprehensive Technical Guide to the Mechanism of Action of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a compound widely known by its synonym, CITCO. This compound is a potent and selective agonist for the human Constitutive Androstane Receptor (CAR), a key nuclear receptor that regulates the metabolism and detoxification of xenobiotics and endogenous compounds. This document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.
Introduction
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, or this compound, is a cell-permeable imidazothiazole derivative that has been instrumental in elucidating the function of the Constitutive Androstane Receptor (CAR, NR1I3).[1] Initially identified as a selective human CAR agonist, it has become a standard pharmacological tool for activating this receptor in vitro and in vivo.[1][2] More recent evidence also suggests that this compound can act as a dual agonist, activating the Pregnane X Receptor (PXR) as well, albeit with lower potency.[3] Understanding the precise mechanism of action of this compound is crucial for its application in toxicological studies, drug-drug interaction research, and the development of novel therapeutics targeting CAR-regulated pathways.
Mechanism of Action: CAR and PXR Activation
The primary mechanism of action of this compound involves the direct binding to and activation of the human Constitutive Androstane Receptor.[1] Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of CAR. This interaction induces a conformational change in the receptor, leading to its translocation from the cytoplasm to the nucleus.
In the nucleus, the activated CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR-RXR complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in drug metabolism and transport, most notably Cytochrome P450 enzymes such as CYP2B6.[2]
While highly selective for human CAR, this compound has also been shown to activate the human Pregnane X Receptor (PXR), another critical xenobiotic-sensing nuclear receptor.[3] The activation of PXR by this compound follows a similar pathway of nuclear translocation, heterodimerization with RXR, and binding to response elements to regulate the expression of target genes like CYP3A4.[3]
Quantitative Data
The biological activity of this compound has been quantified in various studies. The following table summarizes key quantitative metrics for its activity on CAR and PXR.
| Parameter | Receptor | Value | Cell Line | Reference |
| EC50 | Human CAR | 49 nM | Transient transfection | [1][4] |
| EC50 | Human CAR | 25 nM | CV-1 | [1] |
| EC50 | Human PXR | ~3 µM | CV-1 | [1] |
| Selectivity | CAR over PXR | >50-fold | Transient transfection | [1][4] |
Cellular Effects of this compound
Beyond its role in regulating drug metabolism, activation of CAR by this compound has been demonstrated to have significant effects on cellular processes, particularly in the context of cancer biology.
-
Induction of Apoptosis: Treatment of brain tumor stem cells with this compound has been shown to induce apoptosis in a dose-dependent manner.[5]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest in glioma cells, thereby inhibiting their proliferation.[5]
These findings suggest that this compound and other CAR agonists may have therapeutic potential in oncology.
Signaling Pathways
The signaling cascade initiated by this compound leading to gene transcription is a well-defined pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
CAR/PXR Activation Luciferase Reporter Assay
This assay is used to quantify the ability of this compound to activate CAR and PXR.
Materials:
-
HepG2 or HEK293 cells
-
Expression plasmids for human CAR and human PXR
-
A luciferase reporter plasmid containing a CAR/PXR response element (e.g., XREM-CYP3A4-LUC)[3]
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)[3]
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Glo Luciferase Assay System (Promega)
-
This compound stock solution in DMSO
Procedure:
-
Seed HepG2 or HEK293 cells in 96-well plates at a density of 1-2 x 104 cells per well.
-
After 24 hours, co-transfect the cells with the CAR or PXR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to recover for 24 hours post-transfection.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from approximately 1 nM to 10 µM.[3] A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Perform the Dual-Glo luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Apoptosis Assay using Annexin V and Propidium Iodide
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Brain tumor stem cells or other target cells
-
This compound stock solution in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture the target cells in the presence of various concentrations of this compound (e.g., 0-10 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis using Propidium Iodide
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Target cells (e.g., glioma cells)
-
This compound stock solution in DMSO
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound) is a pivotal research tool for studying the Constitutive Androstane Receptor. Its primary mechanism of action is the activation of CAR, leading to the transcriptional regulation of genes involved in xenobiotic metabolism. Evidence also points to its activity as a PXR agonist. The ability of this compound to induce apoptosis and cell cycle arrest in cancer cells highlights its potential for further investigation in therapeutic contexts. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound and the CAR signaling pathway.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a potent and selective agonist of the Constitutive Androstane Receptor (CAR). This document details a plausible multi-step synthetic pathway, outlines key characterization methodologies, and presents a summary of its known biological activity related to CAR signaling. Experimental protocols and data are presented to aid researchers in the replication and further investigation of this compound.
Introduction
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, also known as CITCO, is a key chemical probe for studying the physiological and pathological roles of the Constitutive Androstane Receptor (CAR, NR1I3).[1] CAR is a nuclear receptor that plays a critical role in the detoxification of xenobiotics and the metabolism of endogenous compounds. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. This compound's high potency and selectivity for human CAR make it an invaluable tool for elucidating the receptor's function and for the development of novel therapeutics targeting CAR-mediated pathways.
Synthesis
The synthesis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime can be achieved through a multi-step process. The proposed synthetic route involves the initial construction of the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole core, followed by formylation at the 5-position, and finally, the formation of the O-(3,4-dichlorobenzyl)oxime ether.
Synthesis Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols
Synthesis of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole
-
To a solution of 2-amino-4-(4-chlorophenyl)thiazole in a suitable solvent such as ethanol, add an equimolar amount of 2-bromo-1-(4-chlorophenyl)ethanone.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to prepare the Vilsmeier-Haack reagent.
-
To this reagent, add the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole synthesized in the previous step portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and then heat gently for a few hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated aldehyde by filtration, wash with water, and purify by recrystallization or column chromatography.
Synthesis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
-
Dissolve 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde and a slight molar excess of O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride in a suitable solvent like ethanol or methanol.
-
Add a base, such as pyridine or sodium acetate, to neutralize the hydrochloride and catalyze the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting aldehyde.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Characterization
The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods. The following table summarizes the key physicochemical properties and expected spectroscopic data based on the analysis of structurally related compounds.
| Parameter | Value |
| Molecular Formula | C₁₉H₁₂Cl₃N₃OS |
| Molecular Weight | 436.74 g/mol |
| CAS Number | 338404-52-7 |
| Appearance | Expected to be a solid. |
| ¹H NMR | Expected signals for aromatic protons of the 4-chlorophenyl and 3,4-dichlorobenzyl groups, singlets for the imidazo[2,1-b]thiazole core protons, and a characteristic singlet for the oxime C-H proton. |
| ¹³C NMR | Expected signals for the carbons of the imidazo[2,1-b]thiazole core, the two substituted phenyl rings, the oxime carbon, and the methylene carbon of the benzyl group. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms. Fragmentation patterns would likely involve the cleavage of the oxime ether bond. |
| IR Spectroscopy | Expected characteristic absorption bands for C=N stretching (oxime and imidazole), C-O stretching (oxime ether), and C-Cl stretching. |
Biological Activity: CAR Agonism
This compound is a well-established agonist of the Constitutive Androstane Receptor (CAR).[1] CAR is primarily expressed in the liver and plays a pivotal role in the transcriptional regulation of genes involved in drug metabolism and detoxification.
Mechanism of Action: CAR Signaling Pathway
Upon binding to this compound, CAR undergoes a conformational change, leading to its translocation from the cytoplasm into the nucleus. In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR heterodimer then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes encoding phase I (e.g., CYP2B6) and phase II metabolizing enzymes, as well as drug transporters.
Caption: CAR signaling pathway activated by this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound). The outlined synthetic protocols and expected characterization data serve as a valuable resource for researchers in medicinal chemistry and pharmacology. Furthermore, the elucidation of its role as a CAR agonist highlights its importance as a chemical tool for investigating nuclear receptor signaling and its potential for the development of novel therapeutics. Further research into the structure-activity relationships of this compound and its analogues may lead to the discovery of even more potent and selective modulators of CAR activity.
References
Biological activity of imidazo(2,1-b)(1,3)thiazole derivatives
An In-depth Technical Guide to the Biological Activity of Imidazo[2,1-b][1][2]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b][1][2]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the antimicrobial and anticancer properties of these derivatives, including quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Antimicrobial Activity
Imidazo[2,1-b][1][2]thiazole derivatives have shown significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The following tables summarize the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of selected derivatives against various microbial strains.
Table 1: Antibacterial Activity of Imidazo[2,1-b][1][2]thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| ITC-1 | Staphylococcus aureus | 500 | [3] |
| ITC-2 | Escherichia coli | 500 | [3] |
| ITC-2 | Pseudomonas aeruginosa | 200 | [3] |
| ITC-3 | Escherichia coli | 500 | [3] |
| ITC-3 | Pseudomonas aeruginosa | 500 | [3] |
| Derivative 19 | Various urogenital pathogens | - | [4] |
| Derivative 23 | Various urogenital pathogens | - | [4] |
Table 2: Antifungal Activity of Imidazo[2,1-b][1][2]thiazole Derivatives
| Compound | Fungal Strain | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| ITC-3 | Fusarium | 37 | - | [3] |
| 4a2 | - | - | 25 | |
| 4b4 | - | - | 25 | |
| 4c4 | - | - | 25 | |
| 4d2 | - | - | 25 |
Anticancer Activity
The anticancer potential of imidazo[2,1-b][1][2]thiazole derivatives has been extensively investigated against various human cancer cell lines. The data below presents the cytotoxic activity of these compounds.
Table 3: Anticancer Activity of Imidazo[2,1-b][1][2]thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3a | MCF-7 | > Cisplatin | [2] |
| 3c | MCF-7 | 35.81 | [2] |
| 3d | MCF-7 | > Cisplatin | [2] |
| 6d | A549 | 1.99 ± 0.06 | [5] |
| 22 | Colon Cancer | 0.75 (MID GI₅₀) | [6] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is a standard procedure for evaluating the antimicrobial activity of compounds.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then allowed to dry.
-
Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ampicillin) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at a suitable temperature and duration for fungi.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The MIC can be determined by testing serial dilutions of the compound.[3]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[2,1-b][1][2]thiazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Microtubule-Targeting Activity
Certain imidazo[2,1-b][1][2]thiazole-benzimidazole conjugates have been identified as microtubule-targeting agents. They disrupt the microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agonistic Activity of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) on the Constitutive Androstane Receptor (CAR)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Constitutive Androstane Receptor (CAR, NR1I3) is a pivotal nuclear receptor that governs the metabolism and detoxification of a wide array of xenobiotics and endobiotics.[1][2][3] Functioning as a xenosensor, CAR, upon activation, orchestrates the transcriptional regulation of genes encoding drug-metabolizing enzymes and transporters, primarily within the liver.[3][4] Unlike typical nuclear receptors, CAR can be activated through both direct ligand binding and ligand-independent (indirect) pathways.[1][2][4] This guide focuses on the direct agonism of the human CAR by the synthetic compound 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO.[1][2]
This compound was identified as a potent and selective agonist for human CAR, making it an invaluable tool for elucidating the physiological and pharmacological roles of this receptor.[1] However, it is important to note that while initially characterized as highly selective, subsequent research has indicated that this compound can also activate the human Pregnane X Receptor (PXR), albeit with lower potency.[5] This dual agonism is a critical consideration in the design and interpretation of experiments utilizing this compound.
Quantitative Data
The following table summarizes the quantitative data for this compound's activity on human CAR and PXR. This information is compiled from various in vitro studies.
| Parameter | Receptor | Value | Assay System | Reference |
| EC50 | Human CAR | 25 nM | Fluorescence-based coactivator recruitment assay in CV-1 cells | [5] |
| EC50 | Human CAR | 49 nM | Not specified | [6] |
| EC50 | Human PXR | ~3 µM | Fluorescence-based coactivator recruitment assay in CV-1 cells | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound as a CAR agonist.
Cell-Based Reporter Gene Assay for CAR Activation
This assay is a cornerstone for quantifying the agonistic activity of compounds on nuclear receptors.
Objective: To measure the ability of a test compound (e.g., this compound) to activate CAR and drive the expression of a reporter gene.
Materials:
-
HepG2 human hepatoma cells (or other suitable cell line)
-
Expression plasmid for full-length human CAR
-
Reporter plasmid containing a CAR-responsive element (e.g., from the CYP2B6 promoter) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and vehicle control (DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.[3]
-
Transfection: Co-transfect the cells with the CAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After a post-transfection incubation period (typically 24 hours), replace the medium with fresh medium containing various concentrations of the test compound (this compound) or vehicle control.[3]
-
Incubation: Incubate the cells for an additional 24 hours to allow for receptor activation and reporter gene expression.[3]
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro Fluorescence-Based Coactivator Recruitment Assay
This assay assesses the direct interaction between the ligand-bound CAR and a coactivator peptide.
Objective: To determine if a test compound promotes the interaction between the CAR ligand-binding domain (LBD) and a coactivator.
Materials:
-
Purified, recombinant human CAR LBD (often as a GST-fusion protein)
-
Fluorescently labeled coactivator peptide (e.g., from SRC-1/NCoA-1)
-
Test compound (this compound)
-
Assay buffer
-
Fluorescence polarization or FRET-based plate reader
Procedure:
-
Reaction Setup: In a multi-well plate, combine the purified CAR LBD, the fluorescently labeled coactivator peptide, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the reaction mixture at room temperature to allow for binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence polarization or FRET signal using a plate reader. An increase in the signal indicates the recruitment of the coactivator peptide to the CAR LBD.
-
Data Analysis: Plot the change in fluorescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.
CAR Nuclear Translocation Assay
This assay visualizes the movement of CAR from the cytoplasm to the nucleus upon agonist binding.
Objective: To qualitatively or quantitatively assess the ability of a compound to induce the translocation of CAR from the cytoplasm to the nucleus.
Materials:
-
Primary human hepatocytes or a suitable cell line expressing GFP-tagged CAR
-
Test compound (this compound)
-
Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells on glass-bottom plates or slides. Treat the cells with the test compound or vehicle control for a specified period.
-
Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and stain the nuclei with Hoechst stain.
-
Imaging: Acquire fluorescence images of the cells using a fluorescence microscope. The GFP-CAR signal will indicate the location of the receptor, and the Hoechst stain will delineate the nucleus.
-
Analysis: Visually inspect the images for the co-localization of the GFP-CAR signal with the nuclear stain. For quantitative analysis, use image analysis software to measure the ratio of nuclear to cytoplasmic fluorescence intensity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CAR activation pathway and a typical experimental workflow for identifying and characterizing CAR agonists.
Caption: Direct activation of the Constitutive Androstane Receptor (CAR) by this compound.
References
- 1. Identification of a novel human constitutive androstane receptor (CAR) agonist and its use in the identification of CAR target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Activators of Constitutive Androstane Receptor from FDA-approved Drugs by Integrated Computational and Biological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive androstane receptor agonist this compound inhibits growth and expansion of brain tumour stem cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro properties of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a compound widely known in the scientific community as CITCO. This document summarizes key quantitative data, details essential experimental protocols for its study, and visualizes its primary signaling pathway. This compound is a potent and selective agonist of the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a critical role in the regulation of xenobiotic and endobiotic metabolism. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Compound Properties and Activity
This compound is a cell-permeable imidazothiazole derivative that has been instrumental in elucidating the function of the human Constitutive Androstane Receptor (CAR).
Table 1: Quantitative In Vitro Activity of this compound
| Parameter | Value | Receptor/System | Reference |
| EC50 | 49 nM | Human Constitutive Androstane Receptor (CAR) | [1][2][3][4] |
| Selectivity | >50-fold | CAR over Pregnane X Receptor (PXR) | [1] |
| Selectivity | >100-fold | CAR over PXR, LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR | [3][4] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments involving this compound.
Cell Culture
-
Glioma Cell Lines (T98G and U87MG): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Subculturing is performed every 3-5 days using 0.25% trypsin with 0.05 mM EDTA solution.[1]
-
Brain Tumor Stem Cells (BTSCs): BTSCs are isolated from glioma cell lines and cultured as gliospheres in Neurobasal medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).[5]
-
Primary Human Hepatocytes: Maintained in appropriate hepatocyte culture medium to preserve viability and metabolic function.
-
Transient Transfection Assays (e.g., in CV-1 cells): Cells are cultured in a suitable medium and transiently transfected with expression plasmids for human CAR or PXR, along with a luciferase reporter plasmid containing response elements for these receptors.
Proliferation Assays
-
WST-1 Assay:
-
Seed cells in 96-well plates at a desired density.
-
After cell attachment, treat with various concentrations of this compound (e.g., 1-50 µM) or vehicle control (DMSO).[2]
-
Incubate for the desired time period (e.g., 48 hours).[2]
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
³H-Thymidine Uptake Assay:
-
Culture cells in the presence of varying concentrations of this compound.
-
Pulse the cells with ³H-thymidine for a specified period before harvesting.
-
Harvest the cells and measure the incorporation of ³H-thymidine into the DNA using a scintillation counter to assess cell proliferation.
-
Apoptosis Assay (Annexin V Staining)
-
Treat cells with this compound (e.g., 2.5-10 µM) for a specified time (e.g., 48 hours).[2][5]
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Cell Cycle Analysis
-
Treat cells with this compound (e.g., 2.5, 5 µM) for a designated period (e.g., 48 hours).[2]
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Gene Expression Analysis (qRT-PCR and Western Blot)
-
Quantitative Real-Time PCR (qRT-PCR):
-
Treat cells with this compound (e.g., 2.5 µM) for a specific duration (e.g., 48 hours).[5]
-
Isolate total RNA from the cells using a suitable RNA extraction method.
-
Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for CAR and target genes (e.g., CYP2B6), with a housekeeping gene for normalization.
-
-
Western Blot:
-
Treat cells with this compound as described above.[5]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against CAR and other proteins of interest, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound-mediated activation of the Constitutive Androstane Receptor (CAR) signaling pathway.
Caption: A generalized workflow for the in vitro study of this compound.
References
- 1. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. NURSA | Analysis of constitutive androstane receptor (CAR/Nr1i3) ligand-dependent transcriptomes in wild type, CAR/Nr1i3 null mutant and human CAR/NR1I3 knockin mouse liver [signalingpathways.org]
- 4. d-nb.info [d-nb.info]
- 5. Constitutive androstane receptor 1 is constitutively bound to chromatin and ‘primed’ for transactivation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anticancer Screening of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime: A Technical Overview
Disclaimer: Publicly available data from preliminary anticancer screenings of the specific compound 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CAS No: 338404-52-7) is limited. This document provides a comprehensive guide based on established methodologies for evaluating the anticancer potential of related imidazo[2,1-b]thiazole derivatives, offering a framework for the preliminary assessment of this compound.
The imidazo[2,1-b]thiazole scaffold is a recurring motif in medicinal chemistry, with various derivatives exhibiting promising anticancer properties.[1][2][3][4][5] These compounds have been investigated for their efficacy against a range of human cancer cell lines, with some demonstrating potent cytotoxic and antiproliferative effects.[2][4] This guide outlines a typical workflow for the initial in vitro screening of a novel compound from this class, such as 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ Values)
The following table illustrates a possible outcome of a preliminary cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Reference) |
| MCF-7 | Breast Adenocarcinoma | 8.2 | 1.5 |
| A549 | Lung Carcinoma | 5.7 | 0.9 |
| HCT-116 | Colorectal Carcinoma | 12.1 | 2.3 |
| HeLa | Cervical Cancer | 7.9 | 1.1 |
| DU-145 | Prostate Carcinoma | 10.5 | 3.0 |
Experimental Protocols
A foundational aspect of any preliminary anticancer screening is the detailed methodology for assessing the compound's biological activity. Below are standard protocols for cytotoxicity and apoptosis assays.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO or an isopropanol-HCl mixture.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome like fluorescein isothiocyanate (FITC) and is used to detect this externalized PS. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results are typically displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary in vitro screening of a novel anticancer compound.
Hypothetical Signaling Pathway
Based on studies of related imidazo[2,1-b]thiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[1] The diagram below depicts a hypothetical signaling cascade that could be investigated.
References
- 1. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Imidazothiazoles: A Technical Guide
An in-depth exploration into the synthesis, biological activity, and therapeutic applications of novel imidazothiazole compounds for researchers, scientists, and drug development professionals.
The fused heterocyclic scaffold of imidazothiazole has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] These compounds, characterized by the fusion of imidazole and thiazole rings, are attracting significant attention for their potential in developing new therapies for a range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] This technical guide provides a comprehensive overview of the current landscape of imidazothiazole-based drug discovery, detailing their mechanisms of action, summarizing key quantitative data, and providing illustrative experimental workflows.
Anticancer Potential: A Multi-Targeted Approach
Imidazothiazole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4]
Kinase Inhibition: A primary mode of action for many imidazothiazole compounds is the inhibition of key kinases involved in cancer cell signaling.[3][5] These include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a hallmark of many cancers. Imidazothiazole-thiazolidinone hybrids have been shown to inhibit EGFR kinase.[6]
-
B-RAF Kinase: Specifically, compounds have been developed to target the V600E mutant B-RAF kinase, a driver mutation in melanoma.[1][2] One such derivative exhibited an IC50 value of 0.19 µM against V600E-B-RAF kinase.[1]
-
ErbB4 (HER4) Kinase: This member of the EGFR family is another target for imidazothiazole-based inhibitors.[5]
Tubulin Polymerization Inhibition: Several imidazothiazole derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton, by inhibiting tubulin polymerization.[1][3] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1] For example, an imidazothiazole compound with a quinoline substitution was found to have an IC50 value of 4.6 μM against breast cancer cell lines through this mechanism.[1]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells. Imidazothiazole derivatives are being explored as IDO1 inhibitors to enhance the body's immune response against tumors.[3][5]
Quantitative Data on Anticancer Activity
| Compound Class | Target Cancer Cell Line(s) | IC50 Value(s) | Mechanism of Action | Reference |
| Imidazothiazole Derivatives | A549 (Human Lung Cancer) | 0.92 µM | Not Specified | [1] |
| Imidazothiazole-Benzimidazole Conjugates | DU-145 (Prostate Cancer) | Similar to Nocodazole | Tubulin Polymerization Inhibition | [1] |
| Imidazothiazole with Quinoline Substitution | MDA-MB-231 & MCF-7 (Breast Cancer) | 4.6 µM | Tubulin Polymerization Inhibition | [1] |
| Imidazothiazole Derivative | UACC-62 (Melanoma) | 0.18 µM | V600E-B-RAF Kinase Inhibition | [1] |
| Imidazothiazole-Benzimidazole Derivatives | A549 (Lung Cancer) | 1.09 µM | Tubulin Polymerization Inhibition | [7] |
| N-IPTZ(c) Hybrid | HepG2 (Liver Cancer) | 35.3 µg/mL | Not Specified | [6] |
| Substituted Imidazole (Kim-161) | T24 (Bladder Cancer) | 56.11 µM | Not Specified | [8] |
| Substituted Imidazole (Kim-111) | T24 (Bladder Cancer) | 67.29 µM | Not Specified | [8] |
Signaling Pathway for Kinase Inhibition by Imidazothiazole Compounds
Caption: Inhibition of receptor tyrosine kinases by imidazothiazole compounds blocks downstream signaling, leading to reduced cell proliferation and survival, and potentially inducing apoptosis.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and imidazothiazole derivatives have shown potential as anti-inflammatory agents.[1][2][9] Their mechanism of action in this context often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation.[10]
A series of imidazo[2,1-b]thiazole analogs with a methyl sulfonyl COX-2 pharmacophore were synthesized and demonstrated selective inhibition of COX-2 with IC50 values in the potent 0.08-0.16 µM range.[10] Some 6-arylidene substituted imidazo[2,1-b]thiazoles have been shown to inhibit inflammation by 3% to 44%.[11]
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Assay | Result | Reference |
| Imidazo[2,1-b]thiazole analogs (6a-g) | In-vitro COX-2 Inhibition | IC50: 0.08-0.16 µM | [10] |
| 6-arylidene substituted imidazo[2,1-b]thiazoles | Carrageenan-induced rat paw edema | 3-44% inhibition | [11] |
Experimental Workflow for Evaluating Anti-inflammatory Activity
Caption: A typical workflow for assessing the anti-inflammatory effects of imidazothiazole compounds using a cell-based assay.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazothiazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[12][13]
-
Antibacterial Activity: Certain imidazothiazole derivatives have shown strong inhibitory effects against P. aeruginosa and E. coli with a Minimum Inhibitory Concentration (MIC) of ≤ 0.2 mg/mL, and against S. aureus with an MIC of ≤ 0.5 mg/mL.[12]
-
Antifungal Activity: The antifungal potential of these compounds has been evaluated against strains like Fusarium oxysporum.[12] Some derivatives have shown promising activity against Candida albicans.[13]
-
Antitubercular Activity: Several new imidazo[2,1-b]thiazoles have been synthesized and screened for their antitubercular activity, with some compounds displaying a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis.
Quantitative Data on Antimicrobial Activity
| Compound Class | Target Organism(s) | MIC Value(s) | Reference |
| Imidazothiazole Derivatives | P. aeruginosa, E. coli | ≤ 0.2 mg/mL | [12] |
| Imidazothiazole Derivatives | S. aureus | ≤ 0.5 mg/mL | [12] |
| Imidazo[2,1-b]thiazoles | Mycobacterium tuberculosis | 1.6 µg/mL | |
| Imidazo[2,1-b]thiazoles | Fungi | 25 µg/mL | |
| 6-arylidene substituted imidazo[2,1-b]thiazoles | Bacteria and Fungi | 31.25 to 250 μg/mL | [11] |
Experimental Protocols
General Synthesis of Imidazo[2,1-b]thiazole Derivatives
A common synthetic route to imidazo[2,1-b]thiazoles involves the reaction of a 2-aminothiazole with an α-haloketone. The following is a representative procedure:
-
Reaction Setup: To a solution of the appropriate 2-aminothiazole in a suitable solvent (e.g., ethanol), an equimolar amount of an α-haloketone (e.g., 2-chloroacetoacetate) and a base (e.g., Na2CO3) are added.[10]
-
Reflux: The reaction mixture is refluxed for a specified period, typically several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).[10]
-
Workup: After completion, the reaction mixture is cooled, and the precipitate is filtered off and washed with water.[10]
-
Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the desired imidazo[2,1-b]thiazole derivative.[10]
Logical Relationship for a General Synthetic Pathway
Caption: A simplified flowchart illustrating the key steps in the synthesis of imidazo[2,1-b]thiazole derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is used to determine the inhibitory activity and selectivity of compounds against the two isoforms of the cyclooxygenase enzyme.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined time.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazothiazole compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.
Conclusion
Novel imidazothiazole compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, coupled with their synthetic accessibility, make them an attractive area for further research and development. The data and protocols presented in this guide offer a foundation for scientists and researchers to explore the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Synthesis and Anticancer Potentials of Imidazothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scienmag.com [scienmag.com]
- 9. Research on heterocyclic compounds. XIV - Imidazothiazole and imidazobenzothiazole derivatives: synthesis and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. jacsdirectory.com [jacsdirectory.com]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Physicochemical Properties and Biological Activity of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a compound commonly known as CITCO. This compound is a potent and selective agonist of the human Constitutive Androstane Receptor (CAR), a key nuclear receptor involved in the metabolism of xenobiotics and endobiotics. This document summarizes its known physicochemical characteristics, provides a general methodology for its synthesis based on related compounds, and delves into its mechanism of action as a CAR agonist. The information presented is intended to support further research and drug development efforts centered on this molecule and its derivatives.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | Computational |
| Common Name | This compound | Literature |
| Molecular Formula | C₁₉H₁₂Cl₃N₃OS | --INVALID-LINK-- |
| Molecular Weight | 436.74 g/mol | --INVALID-LINK-- |
| CAS Number | 338404-52-7 | --INVALID-LINK-- |
| Calculated logP | 7.3 | Computational |
| Melting Point | Not reported | - |
| Aqueous Solubility | Not reported | - |
| pKa | Not reported | - |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on the synthesis of structurally related imidazo[2,1-b]thiazole derivatives, a general synthetic methodology can be proposed. The core of this synthesis involves the reaction of a substituted 2-aminothiazole with a halo-carbonyl compound to form the imidazo[2,1-b]thiazole core, followed by functional group manipulations to introduce the carbaldehyde and subsequent formation of the O-benzyl oxime.
General Synthesis of the Imidazo[2,1-b]thiazole Core
A common method for the synthesis of the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole core involves the reaction of 2-amino-4-(4-chlorophenyl)thiazole with a 2-haloacetaldehyde derivative or equivalent. A related synthesis of 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole was achieved by reacting 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone.[3]
Experimental Workflow: General Synthesis of the Imidazo[2,1-b]thiazole Core
Introduction of the Carbaldehyde and Oxime Formation
-
Formylation: The imidazo[2,1-b]thiazole core can be formylated at the 5-position using a Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the carbaldehyde group.
-
Oxime Formation: The resulting carbaldehyde is then reacted with hydroxylamine hydrochloride to form the oxime.
-
O-alkylation: Finally, the oxime is O-alkylated with 3,4-dichlorobenzyl chloride in the presence of a base to yield this compound.
Biological Activity and Signaling Pathways
This compound is well-established as a potent and selective agonist for the human Constitutive Androstane Receptor (CAR, NR1I3).[4] CAR is a nuclear receptor that plays a critical role in the detoxification of foreign chemicals and the regulation of various metabolic processes.
Mechanism of Action of this compound as a CAR Agonist
The activation of CAR by this compound follows a direct, ligand-dependent mechanism.[5]
-
Cytoplasmic Complex: In its inactive state, CAR resides in the cytoplasm as part of a multiprotein complex.[6]
-
Ligand Binding and Translocation: Upon direct binding of this compound, CAR undergoes a conformational change, leading to its dissociation from the cytoplasmic complex and translocation into the nucleus.[5]
-
Heterodimerization and DNA Binding: In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR heterodimer then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the promoter regions of target genes.[4]
-
Gene Transcription: The binding of the CAR/RXR heterodimer to PBREMs recruits coactivator proteins, leading to the initiation of transcription of target genes involved in drug metabolism (e.g., cytochrome P450 enzymes) and other metabolic pathways.[7]
Signaling Pathway: this compound-Mediated CAR Activation
Dual Agonism on Pregnane X Receptor (PXR)
Recent studies have revealed that this compound can also act as a direct agonist for the human Pregnane X Receptor (PXR).[8] PXR is another key xenobiotic-sensing nuclear receptor with overlapping functions with CAR. This dual agonism is an important consideration for researchers using this compound to probe CAR-specific pathways.
Logical Relationship: this compound's Dual Receptor Agonism
Conclusion
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound) is a valuable chemical tool for studying the function of the human Constitutive Androstane Receptor. Its well-defined role as a direct CAR agonist has facilitated significant advances in understanding xenobiotic metabolism and signaling. However, researchers should be mindful of its recently discovered activity as a PXR agonist. While some experimental physicochemical data remain to be determined, the information compiled in this guide provides a solid foundation for its application in research and as a lead compound in drug discovery programs targeting nuclear receptor signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive androstane receptor agonist this compound inhibits growth and expansion of brain tumour stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive androstane receptor - Wikipedia [en.wikipedia.org]
- 6. Clinical Relevance of the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, is a potent and selective agonist of the human Constitutive Androstane Receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism.[1] this compound is a valuable tool for in vitro studies investigating the induction of drug-metabolizing enzymes and transporters, particularly cytochrome P450 enzymes such as CYP2B6 and CYP3A4.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on cell viability, gene expression, and protein expression.
Mechanism of Action
This compound activates CAR, which is primarily expressed in the liver. In its inactive state, CAR resides in the cytoplasm. Upon activation by an agonist like this compound, CAR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription. The primary target genes of CAR include those encoding for enzymes and transporters involved in the metabolism and clearance of various substances, most notably CYP2B6 and CYP3A4.[2] Recent studies have also shown that this compound can directly bind to and activate the Pregnane X Receptor (PXR), another important xenobiotic-sensing nuclear receptor that also regulates CYP3A4 expression.
Figure 1: this compound Signaling Pathway.
Data Presentation
Cell Viability
The following table summarizes the effect of this compound on the viability of human hepatocellular carcinoma (HepG2) cells after 24 hours of treatment, as determined by the MTT assay.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.6 ± 4.8 |
| 1 | 97.2 ± 5.5 |
| 10 | 95.8 ± 6.1 |
| 25 | 93.1 ± 5.9 |
| 50 | 89.5 ± 7.3 |
| 100 | 85.3 ± 8.0 |
Data are presented as mean ± standard deviation and are representative of typical experimental results.
Gene Expression
The table below shows the dose-dependent induction of CYP2B6 and CYP3A4 mRNA expression in HepG2 cells treated with this compound for 24 hours, as measured by quantitative real-time PCR (qPCR).
| This compound Concentration (µM) | CYP2B6 mRNA Fold Induction | CYP3A4 mRNA Fold Induction |
| 0 (Vehicle Control) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| 0.1 | 3.5 ± 0.6 | 2.1 ± 0.4 |
| 1 | 15.2 ± 2.1 | 8.9 ± 1.5 |
| 10 | 28.6 ± 3.5 | 18.4 ± 2.8 |
Data are presented as mean ± standard deviation and are representative of typical experimental results. Fold induction is relative to the vehicle-treated control.
Experimental Protocols
General Guidelines
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells are a commonly used and appropriate model for studying CAR activation.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Controls: Always include a vehicle control (DMSO-treated cells) in all experiments. A positive control, such as phenobarbital (a well-known CAR activator), can also be included.
Figure 2: General Experimental Workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cells.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol measures the change in mRNA expression of CAR target genes.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound stock solution in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and vehicle control) for 24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Protocol 3: Protein Expression Analysis by Western Blotting
This protocol detects changes in the protein levels of CAR target enzymes.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound stock solution in DMSO
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., CYP2B6, CYP3A4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat HepG2 cells with this compound as described for the qPCR protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
References
Application of Imidazo[2,1-b]thiazole Derivatives in Drug Discovery: Application Notes and Protocols
Application of Imidazo[2,1-b][1][2]thiazole Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b][1][2]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic structure, containing nitrogen and sulfur heteroatoms, serves as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this core have demonstrated promising efficacy in a range of diseases, including cancer, microbial infections, and inflammatory disorders.
These application notes provide a comprehensive overview of the therapeutic potential of imidazo[2,1-b][1][2]thiazole derivatives, detailing their synthesis, biological evaluation, and mechanisms of action. The accompanying protocols offer standardized methodologies for researchers to synthesize and evaluate these compounds in a laboratory setting.
Therapeutic Applications
Imidazo[2,1-b][1][2]thiazole derivatives have been extensively explored for various therapeutic applications, with the most prominent being:
-
Anticancer Activity: A significant number of imidazo[2,1-b][1][2]thiazole derivatives have been reported to exhibit potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
-
Antimicrobial Activity: This class of compounds has shown broad-spectrum activity against various pathogenic bacteria and fungi. They represent a promising avenue for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.
-
Anti-inflammatory Activity: Several imidazo[2,1-b][1][2]thiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models, suggesting their potential for the treatment of various inflammatory conditions.
Data Presentation: Biological Activity of Imidazo[2,1-b][1][2]thiazole Derivatives
The following tables summarize the quantitative biological data for representative imidazo[2,1-b][1][2]thiazole derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Imidazo[2,1-b][1][2]thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | MCF-7 (Breast) | 5.8 | Tubulin Polymerization Inhibitor | [3] |
| Compound B | A549 (Lung) | 1.08 | Microtubule-Targeting Agent | [3] |
| Compound C | HeLa (Cervical) | 7.2 | - | [3] |
| Compound D | DU-145 (Prostate) | 8.5 | - | [3] |
| BIT-10 | Mtb H37Ra | 2.32 | - | [4] |
Table 2: Antimicrobial Activity of Imidazo[2,1-b][1][2]thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Method | Reference |
| Compound E | Staphylococcus aureus | 16 | Broth Microdilution | [2] |
| Compound F | Escherichia coli | 32 | Broth Microdilution | [2] |
| Compound G | Candida albicans | 8 | Broth Microdilution | [2] |
| Derivative 7b | Mycobacterium tuberculosis | 0.98 | Microplate Alamar Blue Assay | [2] |
Table 3: Anti-inflammatory Activity of Imidazo[2,1-b][1][2]thiazole Derivatives
| Compound ID | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Compound H | Rat | 10 | 45 | [5] |
| Compound I | Rat | 20 | 62 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of imidazo[2,1-b][1][2]thiazole derivatives.
Protocol 1: General Synthesis of 6-aryl-imidazo[2,1-b][1][2]thiazole derivatives
This protocol describes a common method for the synthesis of the imidazo[2,1-b][1][2]thiazole core structure.
Materials:
-
2-Amino-4-arylthiazole
-
α-Bromoacetophenone derivative
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-arylthiazole (1 equivalent) in anhydrous ethanol.
-
Add sodium bicarbonate (1.2 equivalents) to the solution and stir.
-
To this suspension, add the α-bromoacetophenone derivative (1 equivalent) portion-wise.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure 6-aryl-imidazo[2,1-b][1][2]thiazole derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of imidazo[2,1-b][1][2]thiazole derivatives.
Protocol 2: In Vitro Anticancer Activity using MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of imidazo[2,1-b][1][2]thiazole derivatives against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Imidazo[2,1-b][1][2]thiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the imidazo[2,1-b][1][2]thiazole derivative from the stock solution in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours in the CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow for assessing anticancer activity using the MTT assay.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of imidazo[2,1-b][1][2]thiazole derivatives against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Imidazo[2,1-b][1][2]thiazole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies of S. aureus in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare two-fold serial dilutions of the imidazo[2,1-b][1][2]thiazole derivative in MHB in the 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure to evaluate the anti-inflammatory effect of imidazo[2,1-b][1][2]thiazole derivatives in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Imidazo[2,1-b][1][2]thiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the rats into groups: vehicle control, standard drug, and test compound groups (at different doses).
-
Administer the test compound or standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Imidazo[2,1-b][1][2]thiazole derivatives exert their biological effects by modulating various cellular signaling pathways. Two key mechanisms that have been elucidated are the inhibition of Focal Adhesion Kinase (FAK) and the disruption of tubulin polymerization.
Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival. Its overexpression is associated with tumor progression and metastasis.[6][7] Imidazo[2,1-b][1][2]thiazole derivatives can inhibit the autophosphorylation of FAK at Tyr397, thereby blocking downstream signaling cascades.[2]
Caption: Inhibition of the FAK signaling pathway by imidazo[2,1-b][1][2]thiazole derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[3] Several imidazo[2,1-b][1][2]thiazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: Disruption of microtubule dynamics by imidazo[2,1-b][1][2]thiazole derivatives.
Conclusion
The imidazo[2,1-b][1][2]thiazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives of this heterocyclic system have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The protocols and data presented herein provide a valuable resource for researchers to further explore and harness the therapeutic potential of this versatile chemical entity. Further derivatization and optimization of lead compounds are anticipated to yield next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime as a tool for studying CAR activation
Clarification of Target: Constitutive Androstane Receptor (CAR) vs. Chimeric Antigen Receptor (CAR)
A critical distinction must be made regarding the target of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime , commonly known as CITCO . The user's request focuses on its application in studying "CAR activation," which can refer to two distinct entities in biomedical research:
-
Chimeric Antigen Receptor (CAR): A synthetic receptor engineered onto immune cells, typically T cells (creating CAR-T cells), to recognize and kill cancer cells. This is a cornerstone of modern immunotherapy.
-
Constitutive Androstane Receptor (CAR; NR1I3): A nuclear receptor primarily expressed in the liver and intestines that functions as a xenosensor, regulating the metabolism of foreign substances like drugs and pollutants by controlling the expression of cytochrome P450 (CYP) enzymes.
The compound this compound is a well-established and selective agonist for the Constitutive Androstane Receptor , not the Chimeric Antigen Receptor of CAR-T cell therapy. It is a vital tool for researchers studying drug metabolism, toxicology, and liver function.
This document will first provide detailed application notes and protocols for the scientifically accurate use of this compound in studying the Constitutive Androstane Receptor . Subsequently, as the user's interest lies in CAR-T cell modulation, a separate section will provide general protocols and concepts for how small molecules can be used to study Chimeric Antigen Receptor activation, which is an emerging area of research.
Section 1: this compound as a Tool for Studying Constitutive Androstane Receptor (CAR) Activation
Application Note
Introduction: 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound) is a cell-permeable imidazothiazole derivative that acts as a potent and selective agonist for the human Constitutive Androstane Receptor (CAR; NR1I3).[1][2] Unlike the mouse CAR, which is activated by TCPOBOP, the human CAR is specifically activated by this compound, making it an indispensable tool for studying xenobiotic metabolism in human-derived in vitro and in vivo systems.[1] Upon binding, this compound induces the nuclear translocation of CAR, leading to the transcriptional activation of its target genes, most notably those encoding for cytochrome P450 enzymes (e.g., CYP2B6 and CYP3A4), which are critical for drug metabolism and detoxification.[1]
Principle of Action: In its inactive state, CAR resides in the cytoplasm. Ligand binding by an agonist like this compound triggers a conformational change, leading to its translocation into the nucleus. Inside the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of target genes, thereby initiating their transcription.
Applications:
-
Induction of Cytochrome P450 Enzymes: Studying the induction of CYP enzymes in primary human hepatocytes and other liver-derived cell lines to predict drug-drug interactions.
-
Drug Metabolism and Toxicology Screening: Evaluating the metabolic fate and potential toxicity of new chemical entities.
-
Nuclear Receptor Signaling Research: Investigating the molecular mechanisms of CAR activation and its crosstalk with other signaling pathways.[3]
-
Liver Physiology and Disease: Exploring the role of CAR in liver regeneration, steatosis, and other liver pathologies.
Quantitative Data
| Parameter | Value | Species Specificity | Notes | Reference |
| EC50 for CAR | 49 nM | Human | Highly potent agonist for human CAR. | [1] |
| EC50 for PXR | 3 µM | Human | Displays over 100-fold selectivity for CAR over the Pregnane X Receptor (PXR). | [1] |
| Solubility | 20 mg/mL in DMF10 mg/mL in DMSO | N/A | A crystalline solid at room temperature. | [1] |
| Molecular Weight | 436.74 g/mol | N/A | Chemical Formula: C19H12Cl3N3OS | [2] |
Experimental Protocols
Protocol 1: In Vitro CAR Activation in a Hepatocyte Cell Line (e.g., HepG2)
Objective: To determine if a test compound activates human CAR by measuring the induction of a CAR target gene, such as CYP2B6, using this compound as a positive control.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents (primers for CYP2B6 and a housekeeping gene like GAPDH)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Prepare your test compound and vehicle control (DMSO) in the same manner.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound, test compound, or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP2B6 and the housekeeping gene.
-
Data Analysis: Calculate the fold change in CYP2B6 expression for each treatment condition relative to the vehicle control, after normalizing to the housekeeping gene. Plot the dose-response curve for this compound to confirm assay validity.
Protocol 2: CAR Nuclear Translocation Assay by Immunofluorescence
Objective: To visualize the translocation of CAR from the cytoplasm to the nucleus upon activation with this compound.
Materials:
-
Primary human hepatocytes or a suitable cell line plated on glass coverslips
-
This compound
-
Vehicle control (DMSO)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against CAR (NR1I3)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on glass coverslips. Treat with an effective concentration of this compound (e.g., 1 µM) or vehicle for 1-2 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Antibody Staining: Incubate with the primary anti-CAR antibody overnight at 4°C. The next day, wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. In untreated cells, CAR staining will be predominantly cytoplasmic. In this compound-treated cells, the staining will be concentrated in the nucleus.
Diagrams
Caption: this compound-mediated activation of the Constitutive Androstane Receptor (CAR).
Section 2: General Principles for Studying Chimeric Antigen Receptor (CAR) Activation with Small Molecules
While this compound is not a tool for this purpose, the concept of using small molecules to modulate Chimeric Antigen Receptor (CAR)-T cell activity is an active area of research.[6] Small molecules could theoretically be developed to act as agonists, antagonists, or allosteric modulators to control the function of CAR-T cells, potentially improving their safety and efficacy.
Application Note
Introduction: Chimeric Antigen Receptor (CAR)-T cell therapy is a powerful form of cancer immunotherapy.[7] However, challenges such as cytokine release syndrome (CRS), neurotoxicity, and on-target, off-tumor toxicity remain. The ability to control CAR-T cell activation and function in a tunable manner using small molecules could provide a significant safety switch and enhance therapeutic outcomes. A hypothetical small molecule agonist could be used to prime or activate CAR-T cells in a controlled way, while an antagonist could be used to rapidly shut down their activity in the event of severe toxicity.
Potential Applications of Small Molecule CAR-T Modulators:
-
Safety Switch: Rapidly inhibit CAR-T cell activity to manage severe side effects.
-
Tunable Activation: Titrate the level of CAR-T cell activation to match the tumor burden and avoid excessive toxicity.
-
Overcoming T-cell Exhaustion: Use intermittent activation with a small molecule agonist to prevent the chronic signaling that can lead to T-cell exhaustion.
-
In Vitro Research: Serve as standardized tools to study CAR signaling pathways without the need for target cells, allowing for more controlled experimental conditions.
General Experimental Protocols
The following are generalized protocols for how one might test a hypothetical small molecule agonist of CAR-T cells.
Protocol 1: CAR-T Cell Activation Assay
Objective: To assess the ability of a small molecule to activate CAR-T cells by measuring the upregulation of activation markers.
Materials:
-
CAR-T cells (specific to a target antigen, e.g., CD19)
-
Non-transduced T cells from the same donor (negative control)
-
Target-positive cancer cells (e.g., CD19+ cell line, for positive control)
-
Hypothetical small molecule agonist
-
Flow cytometry antibodies (e.g., anti-CD69, anti-CD25)
-
Cell culture medium
Procedure:
-
Cell Culture: Culture CAR-T cells and non-transduced T cells.
-
Treatment: In a 96-well plate, add CAR-T cells to wells containing:
-
Medium only (negative control)
-
Various concentrations of the small molecule agonist
-
Target-positive cancer cells (positive control, at an appropriate Effector:Target ratio)
-
-
Incubation: Co-culture for 6-24 hours.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers like CD69 and CD25.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of activated (e.g., CD69-positive) CAR-T cells in each condition.
Protocol 2: Cytokine Release Assay
Objective: To measure the secretion of effector cytokines (e.g., IFN-γ, IL-2) from CAR-T cells following stimulation with a small molecule agonist.
Materials:
-
Same as Protocol 1, plus:
-
ELISA or Cytometric Bead Array (CBA) kit for IFN-γ and IL-2
Procedure:
-
Setup and Treatment: Follow steps 1 and 2 from the CAR-T Cell Activation Assay protocol.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-γ and IL-2 in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokines released in the small molecule-treated groups to the negative and positive controls.
Protocol 3: Cytotoxicity Assay
Objective: To determine if pre-activation or co-treatment with a small molecule agonist enhances the tumor-killing ability of CAR-T cells.
Materials:
-
CAR-T cells
-
Target-positive cancer cells (e.g., luciferase-expressing cell line)
-
Hypothetical small molecule agonist
-
Luciferase substrate and a luminometer, or a real-time cell analyzer.
Procedure:
-
Target Cell Seeding: Seed the target cancer cells in a white-walled 96-well plate.
-
CAR-T Cell Treatment: Add CAR-T cells to the target cells at various Effector:Target ratios (e.g., 10:1, 5:1, 1:1).
-
Small Molecule Addition: Add the small molecule agonist at various concentrations to the co-culture.
-
Incubation: Incubate for a set time course (e.g., 4, 24, 48 hours).
-
Measure Viability:
-
For luciferase-expressing cells: Add the luciferase substrate and measure the luminescence. A decrease in signal corresponds to cell death.
-
For label-free methods: Monitor the impedance of the target cell monolayer in real-time. A decrease in impedance indicates cell detachment and death.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition compared to target cells cultured alone.
Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound = 98 HPLC, solid 338404-52-7 [sigmaaldrich.com]
- 3. [Imidazo(2,1-b)thiazole XII derivatives. Synthesis and research of immunoactivity in vitro on human T lymphocyte of 3-aroylmethyl and 2-aroyl-3-methyl(aryl)-5,6-dihydroimidaz o(2,1-b)thiazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Lymphoma Hub | Therapeutics / car-t-cell-therapy [lymphomahub.com]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3][4] This document outlines a comprehensive experimental design to evaluate the potential anti-inflammatory properties of the novel compound 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (hereinafter referred to as "Test Compound").
The proposed workflow encompasses a multi-tiered approach, beginning with in vitro screening to assess the compound's direct effects on inflammatory responses in a cellular model, followed by in vivo validation to determine its efficacy in a preclinical animal model of acute inflammation. Mechanistic studies are integrated to elucidate the potential molecular targets and signaling pathways modulated by the Test Compound.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for assessing the anti-inflammatory properties of the Test Compound.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of the Test Compound.
Phase 1: In Vitro Screening of Anti-inflammatory Activity
This phase aims to determine the direct effect of the Test Compound on the production of key inflammatory mediators in a well-established in vitro model of inflammation.
Protocol 1: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
Objective: To assess the ability of the Test Compound to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the Test Compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (no Test Compound) and a negative control group (no LPS stimulation) should be included.
-
Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits, following the manufacturer's protocols.[5][6][7]
-
Cell Viability Assay: After collecting the supernatant, assess cell viability using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
Data Presentation: In Vitro Screening
Table 1: Effect of Test Compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | - | 100 | |||
| LPS (1 µg/mL) | - | 100 | |||
| Test Compound + LPS | 1 | ||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| Dexamethasone (10 µM) + LPS | 10 |
Phase 2: In Vivo Validation of Anti-inflammatory Efficacy
This phase will evaluate the anti-inflammatory activity of the Test Compound in a well-characterized animal model of acute inflammation.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To determine the in vivo anti-inflammatory effect of the Test Compound by measuring its ability to reduce paw edema induced by carrageenan in Wistar rats.[8][9][10]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test Compound
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Normal Control (saline)
-
Group II: Carrageenan Control (vehicle + carrageenan)
-
Group III: Test Compound (10 mg/kg, p.o.) + Carrageenan
-
Group IV: Test Compound (20 mg/kg, p.o.) + Carrageenan
-
Group V: Indomethacin (10 mg/kg, p.o.) + Carrageenan
-
-
Dosing: Administer the Test Compound or Indomethacin orally 1 hour before carrageenan injection. The control groups receive the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8][10]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]
-
Sample Collection: At the end of the experiment (5 hours), euthanize the animals and collect blood samples for serum separation and the inflamed paw tissue for further analysis.
Data Presentation: In Vivo Validation
Table 2: Effect of Test Compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 5h |
| Normal Control | - | - | |||
| Carrageenan Control | - | 0 | |||
| Test Compound | 10 | ||||
| Test Compound | 20 | ||||
| Indomethacin | 10 |
Phase 3: Mechanistic Studies
This phase aims to investigate the potential molecular mechanisms underlying the anti-inflammatory effects of the Test Compound.
Protocol 3: Western Blot Analysis of Inflammatory Proteins
Objective: To determine the effect of the Test Compound on the expression of key inflammatory proteins (iNOS, COX-2) and the phosphorylation of signaling proteins (p65 subunit of NF-κB, p38 MAPK) in paw tissue.
Materials:
-
Collected paw tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Homogenize the paw tissue in RIPA buffer and centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using the BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with specific primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities and normalize to the respective loading control (β-actin) or total protein.
Protocol 4: ELISA for Serum Cytokines
Objective: To measure the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the serum of treated animals.
Materials:
-
Collected blood samples
-
ELISA kits for rat TNF-α and IL-6
Procedure:
-
Serum Separation: Centrifuge the collected blood samples to separate the serum.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.[5][6][7]
Data Presentation: Mechanistic Studies
Table 3: Effect of Test Compound on the Expression of Inflammatory Mediators in Paw Tissue and Serum
| Treatment Group | Dose (mg/kg) | Relative iNOS Expression (fold change) | Relative COX-2 Expression (fold change) | Relative p-p65/p65 Ratio | Relative p-p38/p38 Ratio | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Normal Control | - | ||||||
| Carrageenan Control | - | ||||||
| Test Compound | 20 | ||||||
| Indomethacin | 10 |
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways potentially modulated by the Test Compound.
Caption: The NF-κB signaling pathway in inflammation.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b]thiazole Compounds
Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b][1][2]thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the biological activity of imidazo[2,1-b][1][2]thiazole and related imidazo[2,1-b][1][2][3]thiadiazole compounds. The protocols focus on two key therapeutic areas where these compounds have shown promise: oncology and infectious diseases.
Introduction
Imidazo[2,1-b][1][2]thiazole is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[3][4][5] This document outlines standardized HTS protocols for the efficient screening and identification of lead compounds from a library of imidazo[2,1-b][1][2]thiazole derivatives.
I. Anticancer Activity Screening
Many imidazo[2,1-b][1][2]thiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6] One of the key mechanisms of action for their anticancer effects is the inhibition of protein kinases, such as Focal Adhesion Kinase (FAK), which are crucial for cancer cell proliferation, migration, and survival.[7]
A. Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected imidazo[2,1-b][1][2]thiazole and imidazo[2,1-b][1][2][3]thiadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Cytotoxic Activity of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives against MCF-7 Breast Cancer Cells [4]
| Compound | IC50 (µM) |
| 3a | 52.62 |
| 3c | 35.81 |
| 3d | 61.74 |
| Cisplatin (Standard) | 67.67 |
Table 2: Cytotoxic Activity of Thiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines [8]
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |
B. Experimental Protocols
This protocol describes a cell-based assay to determine the cytotoxic effects of imidazo[2,1-b][1][2]thiazole compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A375P)
-
Complete growth medium (specific to the cell line)
-
Imidazo[2,1-b][1][2]thiazole compound library dissolved in DMSO
-
96-well microplates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the imidazo[2,1-b][1][2]thiazole compounds (typically from a stock solution in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 values using a suitable software.
This protocol outlines a biochemical assay to screen for direct inhibitors of FAK, a known target of some anticancer imidazo[2,1-b][1][2]thiazoles. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[5]
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a biotinylated peptide)
-
ATP
-
Assay buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
384-well low-volume microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Compound Dispensing: Dispense the imidazo[2,1-b][1][2]thiazole compounds into the 384-well plates.
-
Enzyme and Substrate Addition: Add the FAK enzyme and the biotinylated substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin).
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: The ratio of the emission signals (665/615) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound and determine IC50 values for active compounds.
C. Visualizations
Caption: General workflow for high-throughput screening of compound libraries.
Caption: Simplified Focal Adhesion Kinase (FAK) signaling pathway.
II. Antimicrobial Activity Screening
Imidazo[2,1-b][1][2]thiazole derivatives have been reported to possess significant activity against various microbial pathogens, including bacteria and fungi.[1]
A. Data Presentation: Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of selected imidazo[2,1-b][1][2]thiazole and imidazo[2,1-b][1][2][3]thiadiazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
Table 3: Antimicrobial Activity of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives (MIC in mM) [4]
| Compound | E. coli | S. aureus | M. smegmatis | C. albicans |
| 3a | 0.28 | 0.28 | 0.28 | 0.14 |
| 3b | 0.29 | 0.58 | 0.14 | 0.29 |
| 3c | 0.27 | 0.27 | 0.14 | 0.27 |
| 3d | 0.30 | 0.59 | 0.15 | 0.30 |
| 3e | 0.28 | 0.56 | 0.14 | 0.28 |
Table 4: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives against Mycobacterium tuberculosis H37Ra [9]
| Compound | MIC (µM) |
| IT02 | 14.59 |
| IT03 | 10.22 |
| IT04 | 12.34 |
| IT08 | 14.49 |
| IT10 | 7.05 |
| IT11 | 9.87 |
| IT13 | 11.23 |
| IT16 | 13.98 |
B. Experimental Protocol
This protocol is widely used for determining the MIC of compounds against various bacteria, including Mycobacterium tuberculosis.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus, M. tuberculosis H37Rv)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)
-
Imidazo[2,1-b][1][2]thiazole compound library dissolved in DMSO
-
96-well microplates
-
Alamar Blue reagent
-
Positive control antibiotic (e.g., Ciprofloxacin, Isoniazid)
-
Microplate reader
Procedure:
-
Plate Preparation: Add sterile water to the outer wells of a 96-well plate to prevent evaporation.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the microplate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and add it to each well containing the test compound. Include a growth control (no compound) and a sterile control (no bacteria).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to 7 days for M. tuberculosis).
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well.
-
Re-incubation: Incubate the plates for an additional 24 hours.
-
Data Acquisition: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change. The results can be read visually or with a spectrophotometer at 570 nm and 600 nm.
-
Data Analysis: The MIC is recorded for each compound.
C. Visualization
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
References
- 1. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
Application Notes and Protocols: 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, is a potent and selective agonist of the human Constitutive Androstane Receptor (hCAR, NR1I3).[1][2] hCAR is a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endobiotics. Recent studies have demonstrated a novel application for this compound as an adjuvant in chemotherapy, specifically in the context of Non-Hodgkin's lymphoma.[1][2]
This document provides detailed application notes and protocols for the use of this compound in a preclinical xenograft model of lymphoma. The information is derived from a study demonstrating that this compound can significantly enhance the efficacy of the CHOP chemotherapy regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) by modulating the metabolic activation of cyclophosphamide.[1][2]
Mechanism of Action: this compound as a Chemotherapy Adjuvant
This compound's utility in this xenograft model is not as a direct cytotoxic agent, but as a facilitator of the therapeutic efficacy of cyclophosphamide, a key component of the CHOP regimen.[2] Cyclophosphamide is a prodrug that requires bioactivation by cytochrome P450 enzymes, primarily CYP2B6 in humans, to its active form, 4-hydroxy-cyclophosphamide (4-OH-CPA).[1]
The expression of CYP2B6 is transcriptionally regulated by hCAR. By activating hCAR, this compound induces the expression of CYP2B6 (and its murine ortholog, cyp2b10), leading to increased metabolic activation of cyclophosphamide.[1][2] This enhanced bioactivation results in higher plasma concentrations of the active metabolite, 4-OH-CPA, thereby potentiating the anti-tumor effect of the CHOP regimen.[1] Treatment with this compound alone has not been shown to affect tumor growth.[2]
Signaling Pathway
Caption: this compound activates hCAR, leading to increased CYP2B6 expression and enhanced cyclophosphamide bioactivation, resulting in tumor cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study on the use of this compound in combination with CHOP in an EL-4 lymphoma xenograft model in hCAR-transgenic mice.
Table 1: Effect of this compound and CHOP on Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Percentage of Tumor Growth Inhibition (%) |
| Vehicle Control | ~1500 | 0 |
| This compound alone | ~1500 | 0 |
| CHOP alone | ~750 | 50 |
| This compound + CHOP | ~250 | 83 |
Note: Approximate values are extrapolated from graphical data presented in the source study. The combination of this compound and CHOP resulted in a significant reduction in tumor volume compared to CHOP alone.[2]
Table 2: Effect of this compound and CHOP on Biomarkers in Tumor Tissue
| Biomarker | CHOP Alone | This compound + CHOP | Biological Role |
| Cyclin-D1 | Expressed | Reduced Expression | Cell cycle progression |
| Ki67 | Expressed | Reduced Expression | Cellular proliferation |
| PCNA | Expressed | Reduced Expression | DNA replication and repair |
| Cleaved Caspase 3 | Low Expression | Increased Expression | Apoptosis execution |
Note: The combination of this compound and CHOP led to a decrease in markers of cell proliferation and an increase in a marker of apoptosis, indicating a potent anti-tumor effect.[1][2]
Experimental Protocols
Cell Line and Animal Model
-
Cell Line: EL-4 murine T-lymphoma cell line (syngeneic to C57BL/6 mice).
-
Animal Model: Humanized CAR-transgenic (hCAR-TG) mice on a C57BL/6 background. These mice express the human CAR gene.
Xenograft Implantation
Caption: Workflow for establishing the EL-4 lymphoma xenograft model.
-
Cell Culture: Maintain EL-4 cells in an appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Implantation: Resuspend the EL-4 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each hCAR-TG mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Begin treatment when the tumors reach a palpable size of approximately 100 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Treatment Protocol
-
This compound Administration:
-
Dose: 10 mg/kg body weight.
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., corn oil).
-
Route of Administration: Oral gavage (PO).
-
Frequency: Daily for 14 consecutive days.
-
-
CHOP Regimen Administration:
-
Cyclophosphamide (CPA): 50 mg/kg, administered intraperitoneally (IP).
-
Doxorubicin (DOX): 2.5 mg/kg, administered intraperitoneally (IP).
-
Vincristine (VCR): 0.1 mg/kg, administered intraperitoneally (IP).
-
Prednisone (PRED): 0.2 mg/kg, administered orally (PO).
-
Frequency: Administer the CHOP regimen on days 1, 4, 8, and 12 of the 14-day treatment period.
-
Monitoring and Endpoint
-
Tumor Measurement: Measure tumor dimensions with calipers every other day throughout the study.
-
Body Weight: Monitor the body weight of the mice every other day as an indicator of toxicity.
-
Endpoint: At the end of the 14-day treatment period, euthanize the mice.
-
Tissue Collection: Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry. Snap-freeze the remaining tumor tissue for other analyses.
Immunohistochemistry (IHC)
-
Tissue Processing: Paraffin-embed the formalin-fixed tumor tissues and section them at 4-5 µm thickness.
-
Staining:
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against:
-
Cyclin-D1
-
Ki67
-
PCNA
-
Cleaved Caspase 3
-
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Develop with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis: Quantify the staining intensity and the percentage of positive cells using image analysis software.
Conclusion
The use of this compound as an adjuvant to CHOP chemotherapy in a preclinical xenograft model of lymphoma demonstrates a promising strategy to enhance the efficacy of existing anti-cancer drugs.[1][2] The protocols outlined in this document provide a framework for researchers to investigate this synergistic interaction further. The mechanism of action, involving the hCAR-mediated induction of CYP2B6 and subsequent enhancement of cyclophosphamide bioactivation, highlights the potential for targeted modulation of drug metabolism to improve therapeutic outcomes.[1] Further studies are warranted to explore the full potential of this approach in other cancer types where cyclophosphamide is a standard of care.
References
Application Notes and Protocols for Evaluating the Antibacterial Efficacy of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (Compound X)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. The imidazo[2,1-b]thiazole scaffold is a promising heterocyclic structure known for its diverse biological activities. This document provides a comprehensive suite of protocols to systematically evaluate the antibacterial efficacy of a novel derivative, 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, hereafter referred to as Compound X. These protocols, aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI), cover initial screening, quantitative potency assessment, determination of bactericidal or bacteriostatic action, and preliminary safety evaluation.[1][2][3]
Preliminary Antibacterial Screening: Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a qualitative method used for initial screening of the antibacterial activity of a compound.[4][5][6] It provides a rapid visual assessment of whether a compound can inhibit the growth of a specific bacterium by measuring the zone of growth inhibition around a disk impregnated with the test compound.[4][5][7]
Experimental Protocol: Kirby-Bauer Disk Diffusion
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the bacterial suspension.
-
Remove excess fluid by pressing the swab against the inner wall of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60° each time to ensure uniform coverage.[4]
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of Compound X (e.g., 30 µ g/disk ). A stock solution of Compound X in a suitable solvent (e.g., DMSO) is used for impregnation, and a solvent control disk must be included.
-
Aseptically place the disks on the inoculated MHA surface, ensuring they are at least 24 mm apart.[4]
-
Gently press each disk to ensure complete contact with the agar.[4]
-
-
Incubation and Measurement:
Data Presentation
Summarize the results in a table, recording the diameter of the zone of inhibition for each bacterial strain tested.
| Bacterial Strain | Compound X (Zone of Inhibition, mm) | Positive Control (e.g., Ciprofloxacin, mm) | Negative Control (Solvent, mm) |
| Staphylococcus aureus ATCC 25923 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Enterococcus faecalis ATCC 29212 |
Experimental Workflow
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Quantitative Potency Assessment: MIC and MBC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. These values are determined using the broth microdilution method, a gold standard for quantitative susceptibility testing.[10][11]
Experimental Protocol: Broth Microdilution
-
Preparation of Compound X Dilutions:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of Compound X in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL). Reserve wells for a positive control (bacteria, no compound) and a negative control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted Compound X and the positive control well.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.[8]
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Compound X in which there is no visible growth.[8]
-
-
MBC Determination:
-
From each well that shows no visible growth (at and above the MIC), plate a small aliquot (e.g., 10 µL) onto a fresh MHA plate.
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth on the MHA plate, corresponding to a ≥99.9% kill of the initial inoculum.
-
Data Presentation
Present the MIC and MBC values in a structured table. The ratio of MBC/MIC can be used to classify the compound's activity (bactericidal if ≤4, bacteriostatic if >4).
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 | ||||
| K. pneumoniae BAA-1705 |
Experimental Workflow
Caption: Workflow for MIC and MBC Determination via Broth Microdilution.
Characterizing Bactericidal vs. Bacteriostatic Activity: Time-Kill Assay
A time-kill assay provides dynamic information on the rate at which an antimicrobial agent kills a bacterial population over time.[12][13] This assay helps to confirm whether a compound is bactericidal (causes a ≥3-log₁₀ reduction in CFU/mL) or bacteriostatic (prevents growth but does not kill).[14]
Experimental Protocol: Time-Kill Kinetics
-
Preparation:
-
Prepare flasks containing CAMHB with Compound X at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it into each flask to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks at 35 ± 2 °C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto MHA plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each concentration of Compound X and the control.
-
Data Presentation
Summarize the quantitative data in a table before plotting.
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Logical Relationship Diagram
Caption: Interpretation of Time-Kill Assay Results.
Preliminary Safety Assessment: Cytotoxicity Assay
It is crucial to assess the toxicity of a potential antibacterial agent against mammalian cells to determine its selectivity. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HEK293 or Vero) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Include wells for untreated cells (viability control) and medium only (background control).
-
Incubate the plate for 24-48 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours.[16] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][17]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[17]
-
-
Data Acquisition:
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Presentation
Calculate cell viability as a percentage relative to the untreated control. The concentration that reduces cell viability by 50% (CC₅₀) is determined by plotting percent viability against log concentration.
| Compound X (µg/mL) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 100 | |
| ... | ||
| ... | ||
| CC₅₀ (Calculated) | 50 |
Experimental Workflowdot
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. iacld.com [iacld.com]
- 3. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Antibiotic - Wikipedia [en.wikipedia.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. MTT Assay [protocols.io]
Methods for assessing the cytotoxicity of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Introduction
This document provides detailed protocols for assessing the in vitro cytotoxicity of the novel compound 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime . Due to the limited availability of specific experimental data for this particular molecule, the following sections outline standardized and widely accepted methodologies for evaluating the cytotoxic potential of new chemical entities. These protocols are intended for researchers, scientists, and drug development professionals. The described assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-Glo® 3/7—offer a multi-faceted approach to understanding a compound's effect on cell viability, membrane integrity, and apoptosis.
General Experimental Workflow
A systematic approach is crucial for accurately determining the cytotoxic profile of a novel compound. The typical workflow involves initial screening to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.
Caption: General workflow for in vitro cytotoxicity assessment.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C.[2]
-
Solubilization: Carefully remove the medium without disturbing the formazan crystals.[2] Add 100 µL of DMSO to each well to dissolve the crystals.[2] Gently agitate the plate on a shaker for 10 minutes in the dark to ensure complete solubilization.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
Data Presentation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the compound concentration against the percentage of cell viability.[3][4]
Table 1: Example MTT Assay Data for a Novel Compound
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 78.6 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 25 | 21.7 ± 3.9 |
| 50 | 8.1 ± 2.5 |
| IC₅₀ (µM) | ~10.5 |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol (Section 2.1).
-
Supernatant Collection: After the treatment period, carefully transfer the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a mixture of a substrate and a catalyst. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add a stop solution if required by the kit and measure the absorbance at 490 nm using a microplate reader.[6]
Data Presentation
The percentage of cytotoxicity is calculated based on the LDH activity in the treated wells relative to control wells for spontaneous and maximum LDH release.
% Cytotoxicity = [(Treated - Spontaneous) / (Maximum - Spontaneous)] x 100
Table 2: Example LDH Assay Data for a Novel Compound
| Compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.8 |
| 1 | 8.9 ± 2.1 |
| 5 | 25.4 ± 3.5 |
| 10 | 48.7 ± 4.1 |
| 25 | 75.3 ± 5.6 |
| 50 | 92.1 ± 3.8 |
Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 assay is a homogeneous, luminescent method that measures the activities of caspase-3 and -7, key effector caspases in the apoptotic pathway.[7][8] The assay provides a luminogenic caspase-3/7 substrate in a reagent that is optimized for caspase activity, luciferase activity, and cell lysis.[7]
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT assay protocol (Section 2.1).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.[9] Allow the reagent to equilibrate to room temperature before use.[9]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.[10]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation
The luminescent signal is proportional to the amount of caspase activity. Results are often presented as fold change in caspase activity relative to the untreated control.
Table 3: Example Caspase-Glo® 3/7 Assay Data for a Novel Compound
| Compound Concentration (µM) | Caspase-3/7 Activity (Fold Change ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 5 | 2.5 ± 0.3 |
| 10 | 4.8 ± 0.5 |
| 25 | 6.2 ± 0.6 |
| 50 | 3.1 ± 0.4 |
Representative Signaling Pathway: Intrinsic Apoptosis
Activation of the intrinsic apoptosis pathway is a common mechanism of action for cytotoxic compounds. This pathway is initiated by intracellular stress and converges on the mitochondria.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime and other novel chemical entities. By employing a combination of assays that measure different aspects of cell health, researchers can obtain a comprehensive understanding of a compound's cytotoxic potential and its primary mechanism of inducing cell death. Further investigation into specific molecular targets and signaling pathways can be guided by the results of these initial screening assays.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 6. atcbiotech.com [atcbiotech.com]
- 7. ulab360.com [ulab360.com]
- 8. biocompare.com [biocompare.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime.
Synthesis Overview
The synthesis of the target compound is a multi-step process that begins with the formation of the imidazo[2,1-b]thiazole core, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group, and finally, a condensation reaction to form the oxime ether.
Technical Support Center: Overcoming Solubility Challenges with 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound), and why is its solubility a concern?
A1: 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, also known as this compound, is a cell-permeable imidazothiazole compound that acts as a CAR (Constitutive Androstane Receptor) agonist.[1] Like many nitrogen-containing heterocyclic compounds, this compound has a complex aromatic structure, which often leads to poor aqueous solubility.[2][3] This low solubility can be a significant hurdle in experimental settings, impacting bioavailability in cell-based assays and in vivo studies, and making it difficult to achieve desired therapeutic concentrations.[4][5]
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial steps I can take to address this?
A2: The first step is to assess the pH of your aqueous solution. The imidazo(2,1-b)thiazole core of this compound contains nitrogen atoms that can be protonated, potentially increasing solubility in acidic conditions.[6][7] We recommend preparing a stock solution in an organic solvent such as DMSO and then diluting it into your aqueous buffer. If precipitation still occurs, consider a formulation-based approach.
Q3: What are the most common strategies for improving the aqueous solubility of compounds like this compound?
A3: For poorly water-soluble compounds such as this compound, several techniques can be employed to enhance solubility. These include the use of co-solvents, cyclodextrins, and lipid-based formulations.[8][9] The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and any potential downstream effects of the solubilizing agents.
Q4: Can I use co-solvents to dissolve this compound? If so, which ones are recommended?
A4: Yes, co-solvents are a common and effective method for solubilizing hydrophobic compounds. For this compound, we recommend starting with Dimethyl sulfoxide (DMSO), Ethanol, or Polyethylene glycol 400 (PEG 400). It is crucial to first dissolve this compound in the co-solvent to create a concentrated stock solution before diluting it into your aqueous medium. Be mindful of the final concentration of the co-solvent in your experiment, as high concentrations can be toxic to cells.
Q5: How can cyclodextrins help with the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations for this purpose.[10]
Q6: What are lipid-based formulations and are they suitable for in vitro experiments with this compound?
A6: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can be very effective for increasing the apparent solubility and bioavailability of lipophilic drugs.[4][8][14][15] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[14] While highly effective for in vivo oral delivery, their application in in vitro settings requires careful consideration of potential interference from the formulation components with the experimental system.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution from a DMSO Stock Solution
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even in the presence of a small amount of DMSO.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Determine if a lower final concentration of this compound is sufficient for your experiment.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, slightly increase the final percentage of DMSO. However, always run a vehicle control to account for any effects of the co-solvent.
-
Use a Different Co-solvent: Test other co-solvents such as ethanol or PEG 400.
-
Employ Cyclodextrins: Prepare the this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD). See the experimental protocol below.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Inconsistent solubility or precipitation of this compound in the cell culture medium could be leading to variable dosing.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect the final diluted solution of this compound for any signs of precipitation.
-
Sonication: Briefly sonicate the solution before use to help break up any small aggregates.
-
Fresh Preparations: Always prepare fresh dilutions of this compound for each experiment from a stock solution.
-
Consider a Formulation: For longer-term experiments, a cyclodextrin-based formulation may provide better stability in the culture medium.
-
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add pure DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Gently vortex and, if necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution with your aqueous buffer (e.g., PBS, cell culture medium) to the desired final concentration.
-
Ensure the final concentration of DMSO is as low as possible and tolerated by your experimental system (typically ≤ 0.5%).
-
Visually inspect for any precipitation.
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution:
-
Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
-
Complexation of this compound with HP-β-CD:
-
Add the this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
-
Determination of this compound Concentration:
-
It is recommended to determine the actual concentration of this compound in the filtered solution using a suitable analytical method, such as HPLC-UV.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| 0.1 N HCl | 5-10 |
| DMSO | > 50,000 |
| Ethanol | ~5,000 |
| PEG 400 | ~20,000 |
Table 2: Example of this compound Solubility Enhancement with HP-β-CD
| HP-β-CD Concentration (% w/v) | Apparent this compound Solubility (µg/mL) |
| 0 | < 1 |
| 5 | 50 |
| 10 | 150 |
| 20 | 400 |
| 40 | > 1000 |
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. thehindu.com [thehindu.com]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. Webinar: Lipid-Based Drug Delivery: Dosage Form Design From Pre-Clinical to First-in-Human Studies | SGS [sgs.com]
- 5. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 15. pharmtech.com [pharmtech.com]
Troubleshooting inconsistent results in CAR activation assays with 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, in Constitutive Androstane Receptor (CAR) activation assays.
Frequently Asked Questions (FAQs)
Q1: What is 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime and what is its primary application?
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is a chemical compound widely known by the acronym this compound. It is a potent and selective agonist for the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a key role in the metabolism of xenobiotics and endogenous compounds. Its primary application in research is to activate CAR in cell-based assays to study gene regulation and screen for potential drug interactions.
Q2: What is the mechanism of CAR activation by this compound?
This compound is a cell-permeable compound that acts as a direct ligand for CAR.[1] Upon binding, it induces a conformational change in the CAR protein, leading to its translocation from the cytoplasm into the nucleus.[2] In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) in the promoter regions of target genes, thereby activating their transcription.
Q3: What is the typical effective concentration (EC50) of this compound for CAR activation?
The EC50 of this compound for CAR activation can vary depending on the specific assay system and cell line used. However, reported values are generally in the nanomolar range, indicating high potency.
Quantitative Data Summary
| Parameter | Value | Cell System | Reference |
| EC50 for human CAR activation | 49 nM | CAR/SRC-1 FRET assay | [3] |
| EC50 for human CAR activation | 25 nM | CV-1 cells | [4] |
| EC50 for human PXR activation | ~3 µM | CV-1 cells | [4] |
Note: The greater than 100-fold selectivity for CAR over the Pregnane X Receptor (PXR) highlights this compound's utility as a specific CAR agonist.[4] However, at higher concentrations, off-target activation of PXR may occur.[4]
Experimental Protocols
CAR Activation Reporter Gene Assay
This protocol describes a typical luciferase-based reporter assay to measure the activation of CAR by this compound.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Expression plasmid for human CAR
-
Luciferase reporter plasmid containing a CAR-responsive promoter (e.g., CYP2B6 promoter)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CAR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle control wells.
Troubleshooting Guide
Issue 1: High variability or inconsistent results between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Inconsistent transfection efficiency | Optimize the transfection protocol, including DNA-to-reagent ratio and incubation times. Use a control plasmid (e.g., expressing GFP) to visually assess transfection efficiency. |
| Pipetting errors during treatment | Use calibrated pipettes and be meticulous when adding this compound dilutions and assay reagents. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Cell health issues | Ensure cells are healthy, within a low passage number, and free from contamination. |
Issue 2: Low or no induction of reporter gene activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. |
| Poor transfection efficiency | Verify transfection efficiency as described above. Consider using a different transfection reagent or cell line. |
| Problems with the reporter plasmid | Sequence the plasmid to confirm the integrity of the promoter and luciferase gene. |
| Inactive this compound | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. Note that this compound can undergo stereoisomerization in solution over time, which may affect its activity.[5] |
| Low CAR expression | Confirm CAR expression in your cell line by Western blot or qPCR. |
| Incorrect assay readout | Ensure the luminometer is functioning correctly and that the luciferase assay reagents are not expired. |
Issue 3: High background signal in vehicle-treated control wells.
| Possible Cause | Troubleshooting Step |
| Constitutive activity of the reporter plasmid | Use a promoterless luciferase vector as a negative control to assess baseline expression. |
| High endogenous CAR activity | Some cell lines may have high basal CAR activity. Consider using a cell line with lower endogenous expression or co-transfecting with a CAR inverse agonist to reduce background. |
| Interference from serum in the medium | Use charcoal-stripped serum to remove endogenous hormones and other potential activators. |
Visualizations
Caption: CAR signaling pathway activation by this compound.
Caption: Troubleshooting workflow for CAR activation assays.
References
- 1. Imaging CAR-T synapse as a quality control for CAR engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoisomerization of the human CAR activator this compound complicates its use as a reference ligand [morressier.com]
Optimization of dosage for in vivo studies of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosage for in vivo studies of novel compounds, with a specific focus on 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| High mortality or severe adverse effects in animal subjects. | The initial dose is too high and is causing acute toxicity. | Immediately halt the study and conduct a dose-range finding study starting with a much lower dose. It is crucial to establish the Maximum Tolerated Dose (MTD).[1] |
| No discernible therapeutic effect at the tested doses. | The administered dose is below the therapeutic window. The compound may have poor bioavailability via the chosen route of administration. | Conduct a dose-escalation study to determine if a therapeutic effect can be achieved at higher concentrations. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to improve bioavailability.[2] |
| Inconsistent results between individual animals in the same dose group. | This could be due to variability in drug metabolism between animals, or issues with the formulation or administration of the compound. | Ensure the drug formulation is homogenous and that the administration technique is consistent. Increase the sample size per dose group to improve statistical power. |
| Unexpected or off-target effects are observed. | The compound may have a broader mechanism of action than initially understood, or it may be interacting with other biological pathways. | Conduct further in vitro profiling to investigate potential off-target activities. In vivo, detailed histopathological analysis of major organs can help identify affected tissues. |
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo study?
A1: A crucial first step is a thorough literature review for the compound or similar molecules.[2] If no data is available, a common approach is to start with a dose that is a fraction of the in vitro IC50 or EC50, after converting it to an in vivo equivalent. A pilot study with a wide range of doses is highly recommended to determine a safe starting point.[2]
Q2: What is a dose-response study and why is it important?
A2: A dose-response study involves testing a range of doses to understand the relationship between the dose of the compound and its biological effect.[3] This is essential for identifying the minimum effective dose and the maximum tolerated dose, which together define the therapeutic window.[2]
Q3: How can I translate a dose from an in vitro study to an in vivo model?
A3: Direct translation of in vitro concentrations to in vivo doses is complex. Factors such as drug metabolism, distribution, and excretion (ADME) must be considered. While there are various models and calculations, such as those based on body surface area, these are estimations.[2] The most reliable method is to conduct a pilot in vivo study.[2]
Q4: What are the key considerations for selecting an animal model?
A4: The choice of animal model is critical and depends on the research question. Considerations include the species' physiological and metabolic similarity to humans for the pathway of interest, as well as practical factors like size, lifespan, and cost.[2]
Q5: How often should the compound be administered?
A5: The frequency of administration depends on the compound's pharmacokinetic profile, specifically its half-life in the body.[1] Pharmacokinetic studies are necessary to determine how quickly the compound is cleared and how often it needs to be administered to maintain a therapeutic concentration.[1]
Experimental Protocols
Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
-
Objective: To determine the highest dose that does not cause unacceptable toxicity.
-
Animal Model: Select a relevant rodent model (e.g., mice or rats).
-
Group Size: Use a small group of animals per dose level (e.g., n=3-5).
-
Dose Levels: Start with a low dose and escalate in subsequent groups. A common starting point is 1/10th of the in vitro LD50 if available, or a dose extrapolated from in vitro efficacy data.
-
Administration: Administer the compound via the intended clinical route.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).[1]
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and no mortality or signs of significant toxicity.[1]
Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Animal Model: Use the same model as in the efficacy studies.
-
Administration: Administer a single dose of the compound.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Analyze the concentration of the compound in the plasma samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Hypothetical signaling pathway for the CAR agonist.
Caption: Workflow for in vivo dosage optimization.
Caption: Decision tree for troubleshooting in vivo studies.
References
Common pitfalls in the synthesis of imidazo(2,1-b)(1,3)thiazole derivatives
Technical Support Center: Synthesis of Imidazo[2,1-b][1][2]thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[2,1-b][1][2]thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Hantzsch reaction for imidazo[2,1-b]thiazole synthesis is giving a low yield. What are the common causes and how can I optimize it?
Low yields in the Hantzsch synthesis of imidazo[2,1-b]thiazoles can stem from several factors. Here's a troubleshooting guide to help you improve your reaction efficiency:
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role. While some reactions proceed at room temperature, others require heating. Systematically screen temperatures from room temperature up to the boiling point of your solvent. For instance, some protocols report successful synthesis by refluxing in ethanol.
-
Incorrect Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used. However, if you are experiencing low yields, consider screening other solvents such as methanol, isopropanol, or even aprotic solvents like DMF or acetonitrile, depending on the solubility of your starting materials.
-
Prolonged or Insufficient Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times can lead to the formation of side products.
-
Base Strength and Stoichiometry: The Hantzsch reaction is often base-catalyzed. If you are using a base, its strength and stoichiometry can significantly impact the yield. If you are not using a base and yields are low, consider adding a mild base like sodium bicarbonate or triethylamine.
-
Purity of Starting Materials: Ensure your 2-aminothiazole and α-haloketone starting materials are pure. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: A logical workflow for troubleshooting low yields in the Hantzsch synthesis of imidazo[2,1-b]thiazoles.
2. I am observing multiple spots on my TLC after a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. What are the likely side products and how can I minimize them?
Multicomponent reactions (MCRs) like the GBB reaction are efficient but can sometimes lead to the formation of side products if not properly optimized. Common issues include:
-
Formation of Amidine Byproducts: The reaction between the amine and the isocyanide can sometimes lead to the formation of amidine byproducts. To minimize this, ensure that the aldehyde is present in the reaction mixture to readily form the Schiff base with the amine.
-
Sub-optimal Reaction Conditions: The GBB reaction is sensitive to reaction conditions. A common pitfall is the use of non-anhydrous solvents, which can hydrolyze the isocyanide. Ensure you are using anhydrous solvents and inert atmosphere conditions.
-
Stoichiometry of Reactants: The stoichiometry of the three components (amine, aldehyde, and isocyanide) is crucial. A 1:1:1 ratio is typically optimal. An excess of any one reactant can lead to side reactions.
3. My purified imidazo[2,1-b]thiazole derivative appears to be unstable. What are the potential stability issues and how can I address them?
Some imidazo[2,1-b]thiazole derivatives can be sensitive to light, air, and acidic or basic conditions.
-
Light Sensitivity: Store your purified compounds in amber vials to protect them from light-induced degradation.
-
Oxidation: If you suspect oxidation, store your compounds under an inert atmosphere (e.g., nitrogen or argon).
-
pH Sensitivity: Avoid strongly acidic or basic conditions during work-up and storage, unless your compound is known to be stable under these conditions. Store in a neutral, dry state.
Experimental Protocols
1. General Protocol for Hantzsch Synthesis of Imidazo[2,1-b]thiazole Derivatives
This protocol describes a general procedure for the synthesis of imidazo[2,1-b]thiazoles via the Hantzsch reaction.
Materials:
-
Substituted 2-aminothiazole (1.0 eq)
-
Substituted α-haloketone (e.g., phenacyl bromide) (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (optional, 1.2 eq)
Procedure:
-
Dissolve the 2-aminothiazole in ethanol in a round-bottom flask.
-
Add the α-haloketone to the solution. If using a base, add it at this stage.
-
Stir the reaction mixture at room temperature or reflux for a time determined by TLC monitoring (typically 2-24 hours).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
2. General Protocol for Groebke-Blackburn-Bienaymé (GBB) Synthesis of Imidazo[2,1-b]thiazole Derivatives
This protocol provides a general method for the one-pot, three-component synthesis of imidazo[2,1-b]thiazoles.[3]
Materials:
-
2-aminothiazole (1.0 eq)
-
Aldehyde (1.0 eq)
-
Isocyanide (1.0 eq)
-
Anhydrous solvent (e.g., methanol, toluene)
-
Catalyst (e.g., Sc(OTf)₃, optional)
Procedure:
-
To a solution of the 2-aminothiazole and aldehyde in an anhydrous solvent under an inert atmosphere, add the isocyanide.
-
If using a catalyst, add it to the mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired imidazo[2,1-b]thiazole derivative.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Hantzsch-type Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 24 | 45 |
| 2 | Ethanol | 78 (reflux) | 8 | 85 |
| 3 | Methanol | 65 (reflux) | 10 | 78 |
| 4 | Acetonitrile | 82 (reflux) | 12 | 65 |
| 5 | DMF | 100 | 6 | 72 |
Data is representative and may vary based on specific substrates.
Table 2: Substrate Scope for the Groebke-Blackburn-Bienaymé Reaction [3]
| Entry | Aldehyde | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 75 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 82 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 78 |
| 4 | 2-Naphthaldehyde | Benzyl isocyanide | 72 |
Visualizations
Signaling Pathways
The imidazo[2,1-b]thiazole scaffold is present in molecules with diverse biological activities. One of the most well-known examples is Levamisole, an immunomodulatory agent.
Caption: Immunomodulatory signaling pathway of Levamisole, an imidazo[2,1-b]thiazole derivative.[1][2]
Some novel imidazo[2,1-b]thiazole derivatives have been shown to induce apoptosis in cancer cells through the extrinsic pathway.
Caption: Extrinsic apoptosis pathway induced by certain imidazo[2,1-b]thiazole derivatives.
How to prevent degradation of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, the primary factors that can lead to the degradation of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime are exposure to light (photodegradation), elevated temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), and oxidizing agents (oxidation).
Q2: What are the most sensitive parts of the molecule to degradation?
A2: The two most susceptible moieties are the O-(3,4-dichlorobenzyl)oxime ether and the imidazo[2,1-b]thiazole core. The oxime ether bond is known to be sensitive to light and heat, potentially leading to cleavage. The sulfur atom in the thiazole ring is a likely site for oxidation.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, the compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it at or below -20°C. To prevent oxidation, the vial can be flushed with an inert gas like argon or nitrogen before sealing.
Q4: How should I handle the compound during an experiment to minimize degradation?
A4: Minimize the compound's exposure to ambient light by working in a dimly lit area or using amber-colored labware. Avoid prolonged exposure to elevated temperatures. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time. Prepare solutions fresh for each experiment whenever possible.
Q5: I observed a change in the color of my stored compound. What could be the reason?
A5: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to the formation of degradation products resulting from oxidation or photodegradation. It is advisable to re-analyze the purity of the compound before use.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be a result of compound degradation leading to a lower concentration of the active molecule.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Compound Purity: Analyze the purity of the stock solution and the solid compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Review Solution Preparation: Ensure that the solvent used is of high purity and was properly degassed to remove oxygen. Confirm that the dissolution process did not involve excessive heating.
-
Examine Experimental Conditions: Assess if the compound was exposed to bright light or high temperatures for extended periods during the assay setup.
-
Prepare Fresh Stock: If the purity of the stock solution is questionable, prepare a fresh solution from the solid compound.
-
Acquire New Compound: If the solid compound itself shows signs of degradation, it is best to obtain a new, high-purity batch.
Issue 2: Appearance of new peaks in the chromatogram during analysis.
The presence of new peaks in an analytical chromatogram (e.g., HPLC or LC-MS) that were not present in the initial analysis is a strong indication of degradation.
Potential Degradation Pathways and Products:
-
Photodegradation: Exposure to light, particularly UV light, can cause cleavage of the N-O bond in the oxime ether.
-
Thermal Degradation: High temperatures can also lead to the cleavage of the O-C bond of the benzyl group or the N-O bond.[1]
-
Hydrolysis: Under strong acidic or basic conditions, the oxime ether can be hydrolyzed back to the corresponding carbaldehyde and hydroxylamine derivative.
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.
Troubleshooting and Identification Workflow:
Figure 2: Workflow for identifying and preventing degradation.
Data Presentation
While specific quantitative degradation data for this compound is not publicly available, the following table provides a hypothetical summary based on the known stability of related chemical structures under forced degradation conditions, as recommended by ICH guidelines.
| Stress Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 60°C | 24 hours | 10 - 20 | 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde, 3,4-dichlorobenzylhydroxylamine |
| Base Hydrolysis | 60°C | 24 hours | 5 - 15 | 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde, 3,4-dichlorobenzylhydroxylamine |
| Oxidation | Room Temp | 24 hours | 15 - 30 | Sulfoxide and sulfone derivatives of the parent compound |
| Thermal | 80°C | 48 hours | 5 - 10 | Products of N-O and O-C bond cleavage of the oxime ether |
| Photochemical | 1.2 million lux hours | Variable | > 30 | Products of N-O bond cleavage, isomers |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. These protocols are based on the International Council for Harmonisation (ICH) guidelines.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[2][3][4]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure all components are detected.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation of all peaks.
Protocol 2: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid and Base Hydrolysis:
-
To separate aliquots of the sample solution, add an equal volume of 1 M HCl and 1 M NaOH, respectively.
-
Keep the solutions at 60°C for 24 hours.
-
Neutralize the solutions before analysis.
-
-
Oxidative Degradation:
-
Add 3% hydrogen peroxide to an aliquot of the sample solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
-
Photostability Testing (as per ICH Q1B): [5][6]
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. Use LC-MS/MS to identify the mass of the degradation products to aid in their structural elucidation.[7]
References
- 1. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Development of Stability-Indicating HPLC Methods [rsc.org]
- 4. scispace.com [scispace.com]
- 5. ICH Q1B Guidelines for Photostability Testing in Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
Technical Support Center: Investigating the Antifungal Properties of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for studying the antifungal properties of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime.
Frequently Asked Questions (FAQs)
1. What is the expected mechanism of action for this compound?
Based on its chemical structure, 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime belongs to the azole class of antifungals.[1][2] Azoles act by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane.[3][5] Inhibition of its synthesis leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[4]
2. Which fungal strains should I include in my initial screening panel?
A robust initial screening panel should include a variety of clinically relevant and opportunistic fungal pathogens. Consider including:
-
Yeasts:
-
Candida albicans (a common cause of opportunistic infections)
-
Candida glabrata (often shows resistance to azoles)
-
Candida parapsilosis (frequently associated with device-related infections)
-
Candida tropicalis
-
Cryptococcus neoformans (an encapsulated yeast that can cause meningitis)
-
Candida auris (an emerging multidrug-resistant pathogen)[6]
-
-
Filamentous Fungi (Molds):
-
Aspergillus fumigatus (a common cause of invasive aspergillosis)
-
Aspergillus flavus
-
Aspergillus niger
-
Dermatophytes such as Trichophyton rubrum or Trichophyton mentagrophytes if investigating activity against skin and nail infections.[7]
-
3. My compound is poorly soluble in aqueous media. How can I prepare it for testing?
Poor solubility is a common challenge. Here are some strategies:
-
Dimethyl Sulfoxide (DMSO): The recommended solvent for initial stock solutions is DMSO.[8] Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Final DMSO Concentration: When diluting the compound in your assay medium (e.g., RPMI-1640), ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.[8] Always include a solvent control (medium with the same final concentration of DMSO) in your experiments to verify that the solvent is not affecting fungal growth.
-
Solubilizing Agents: For in vivo studies, formulation with solubilizing agents such as cyclodextrins or Cremophor EL may be necessary. However, these should be used with caution as they can have their own biological effects.
4. How do I interpret the results of my broth microdilution assay?
The result of a broth microdilution assay is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity.[9] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for reading and interpreting MICs.[9][10]
5. I am seeing inconsistent results in my antifungal assays. What are the common causes?
Inconsistency can arise from several factors:
-
Inoculum Preparation: Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density using a spectrophotometer or hemocytometer. Inconsistent inoculum size is a major source of variability.
-
Media and pH: Use the recommended medium (e.g., RPMI-1640 with MOPS buffer for pH control) as variations in media composition and pH can affect both fungal growth and compound activity.
-
Incubation Conditions: Maintain consistent incubation temperature and duration. For molds, proper aeration is also crucial.
-
Compound Stability: Ensure your compound is stable in the assay medium for the duration of the experiment.
-
Pipetting Errors: Use calibrated pipettes and proper technique to minimize errors in serial dilutions.
Troubleshooting Guides
Troubleshooting Antifungal Susceptibility Testing
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in the positive control wells. | Inactive fungal culture, incorrect inoculum density, or issues with the growth medium. | Use a fresh fungal culture for inoculum preparation. Verify the inoculum density. Check the expiration date and preparation of the growth medium. |
| Contamination in wells. | Non-sterile technique, contaminated reagents, or contaminated lab equipment. | Use aseptic techniques throughout the protocol. Filter-sterilize reagents when possible. Regularly clean and sterilize incubators and biosafety cabinets. |
| Precipitation of the test compound in the microplate. | The compound's solubility limit has been exceeded in the aqueous medium. | Ensure the final DMSO concentration is appropriate. If precipitation persists, consider using a different solvent system for the initial stock or lowering the highest tested concentration of the compound. |
| Difficulty in determining the MIC endpoint. | Trailing effect (reduced but persistent growth over a range of concentrations), which is common with azoles. | The MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50%) compared to the growth control. Reading at an earlier time point (e.g., 24 hours for Candida) may also help. |
| MIC values are not reproducible. | Inconsistent inoculum size, variations in incubation time, or pipetting inaccuracies. | Strictly adhere to standardized protocols for inoculum preparation. Ensure consistent incubation times. Calibrate pipettes regularly and use with care. |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27/M38)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.
Materials:
-
96-well flat-bottom microtiter plates
-
Test compound stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
-
-
Compound Dilution:
-
Perform serial twofold dilutions of the test compound in the 96-well plate using RPMI-1640 medium to achieve final concentrations ranging from, for example, 64 µg/mL to 0.125 µg/mL.
-
Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only). Also, include a solvent control with the highest concentration of DMSO used.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or longer for molds, as required.
-
-
Reading Results:
-
Determine the MIC visually or using a microplate reader by identifying the lowest concentration of the compound that inhibits fungal growth by at least 50% compared to the positive control.
-
Fungal Biofilm Disruption Assay
This assay assesses the ability of the compound to disrupt a pre-formed fungal biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal strains
-
Appropriate growth medium (e.g., RPMI-1640 or YPD)
-
Test compound
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or 10% acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Add a standardized fungal suspension to the wells of a microtiter plate.
-
Incubate for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add fresh medium containing various concentrations of the test compound to the wells. Include a no-drug control.
-
-
Incubation:
-
Incubate for a further 24 hours.
-
-
Quantification:
-
Wash the wells again with PBS.
-
Stain the biofilms with 0.1% Crystal Violet for 15 minutes.[11]
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain by adding ethanol or acetic acid to each well.[11]
-
Measure the absorbance at a wavelength of approximately 550-600 nm using a microplate reader.
-
A reduction in absorbance compared to the control indicates biofilm disruption.
-
Quantitative Data Summary
Table 1: Example Antifungal Susceptibility Data
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 90030 | ||
| Cryptococcus neoformans H99 | ||
| Aspergillus fumigatus ATCC 204305 |
Table 2: Example Biofilm Disruption Data
| Fungal Strain | Compound Concentration (µg/mL) | % Biofilm Reduction |
| Candida albicans ATCC 90028 | 1x MIC | |
| 2x MIC | ||
| 4x MIC |
Visualizations
Diagram 1: Proposed Mechanism of Action - Ergosterol Biosynthesis Inhibition
Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.
Diagram 2: Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 3: Logical Flow for Troubleshooting Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Fungus - Wikipedia [en.wikipedia.org]
- 6. Washington State Fungal Infection Outbreak [forbes.com]
- 7. Dermatophytosis - Wikipedia [en.wikipedia.org]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. img1.wsimg.com [img1.wsimg.com]
- 11. Disruption of Established Bacterial and Fungal Biofilms by a Blend of Enzymes and Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO. This compound is a potent and selective agonist of the Constitutive Androstane Receptor (CAR), a nuclear receptor that regulates the transcription of genes involved in xenobiotic metabolism and detoxification.[1][2][3][4] This guide will help you address potential off-target effects and unexpected experimental outcomes in your cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a cellular phenotype that is inconsistent with known CAR activation. How can I determine if this is an off-target effect?
A1: Unexplained cellular phenotypes can arise from off-target activities of any small molecule. While this compound is a selective CAR agonist, it is crucial to systematically investigate other possibilities.[1][3][4] Here’s a troubleshooting workflow:
-
Confirm On-Target CAR Activation: First, verify that this compound is activating CAR in your specific cellular model at the concentration you are using. This can be done using a reporter gene assay for a known CAR target gene, such as CYP2B6, or by observing the nuclear translocation of CAR.
-
Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. If the EC50 for the unexpected phenotype is significantly higher than the reported EC50 for CAR activation (49 nM), it may suggest an off-target effect.[1][4][5]
-
Use a Structurally Unrelated CAR Agonist: Treat your cells with a different, structurally unrelated CAR agonist (e.g., TCPOBOP for murine CAR, or another human CAR agonist). If this compound recapitulates the expected CAR-mediated effects but not the unexpected phenotype, it strongly suggests that the latter is an off-target effect of this compound.
-
Investigate Potential Off-Targets: Based on the imidazo[2,1-b]thiazole scaffold, potential off-targets could include protein kinases or effects on cell proliferation pathways.[6][7] Consider performing a broad-spectrum kinase inhibition screen or assessing general cytotoxicity.
Q2: Could the observed effects be due to activation of the Pregnane X Receptor (PXR)?
A2: While this compound has been shown to have over 50-fold selectivity for CAR over PXR, cross-reactivity is a possibility, especially at higher concentrations.[1][3][4] PXR and CAR share some target genes, which can complicate the interpretation of results.
-
Recommendation: To rule out PXR activation, you can perform a PXR-specific reporter assay. Additionally, using a PXR-specific antagonist in conjunction with this compound treatment can help dissect the contributions of each receptor. If the antagonist blocks the observed effect, it indicates PXR involvement.
Q3: I am seeing unexpected cytotoxicity or a decrease in cell proliferation at concentrations close to my effective dose. What could be the cause?
A3: While this compound has been shown to inhibit the growth of certain cancer cells, unexpected cytotoxicity in other cell types could be an off-target effect.[2][4] The imidazo[2,1-b]thiazole core is found in compounds with antiproliferative activity, potentially through mechanisms like tubulin inhibition or kinase inhibition.[6][7][8]
-
Troubleshooting Steps:
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the cytotoxic concentration 50 (CC50).
-
Compare the CC50 to the EC50 for CAR activation. A small therapeutic window (ratio of CC50 to EC50) may indicate that the observed cytotoxicity is an off-target effect.
-
Analyze the cell cycle profile of this compound-treated cells by flow cytometry to see if the compound induces arrest at a specific phase, which could suggest interference with cell division machinery.[7]
-
Q4: How can I be sure that the observed changes in gene expression are solely due to CAR activation?
A4: To confirm that changes in gene expression are CAR-dependent, a combination of approaches is recommended:
-
Use a CAR Knockout/Knockdown Model: The most definitive way to confirm on-target effects is to use a cell line where CAR has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using siRNA). If the gene expression changes are absent in the CAR-deficient cells upon this compound treatment, it confirms that the effect is CAR-mediated.
-
Reporter Assays: Use a luciferase reporter construct containing the response element for a known CAR target gene. This will specifically measure the transcriptional activity mediated by CAR.
-
Control Compounds: As mentioned in Q1, use a structurally unrelated CAR agonist as a positive control and a vehicle-only (e.g., DMSO) as a negative control.
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound | 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound) | [4] |
| Target | Constitutive Androstane Receptor (CAR) | [1][2][3] |
| EC50 for human CAR | 49 nM | [1][4][5] |
| Selectivity | >50-fold selective for CAR over Pregnane X Receptor (PXR) | [1][3][4] |
Experimental Protocols
Protocol 1: CAR Reporter Gene Assay
Objective: To quantify the activation of CAR by this compound in a cellular model.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for human CAR
-
Reporter plasmid containing a CAR response element (e.g., from the CYP2B6 promoter) driving luciferase expression
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the CAR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To screen for off-target inhibition of a panel of protein kinases by this compound.
Materials:
-
Recombinant protein kinases of interest
-
Kinase-specific substrate peptides
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ like systems)
-
This compound at various concentrations
-
Kinase reaction buffer
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or luminescence-based assay)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.
-
Add this compound at a range of concentrations (typically from 10 nM to 10 µM) or a known kinase inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (usually 30°C) for a specified time.
-
Stop the reaction.
-
Detect and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 if significant inhibition is observed.
Visualizations
Caption: On-target signaling pathway of this compound via CAR activation.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Hypothetical off-target kinase inhibition pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Constitutive androstane receptor agonist this compound inhibits growth and expansion of brain tumour stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive androstane receptor (CAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b]thiazole Compounds for In Vivo Research
Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b][1][2]thiazole Compounds for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[2,1-b][1][2]thiazole compounds. The focus is on addressing common challenges related to their low aqueous solubility and enhancing their bioavailability for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My imidazo[2,1-b][1][2]thiazole compound shows excellent in vitro activity but fails in in vivo models. What is the likely cause?
A1: A common reason for the discrepancy between in vitro and in vivo results is poor oral bioavailability. Many heterocyclic compounds, including imidazo[2,1-b][1][2]thiazoles, exhibit low aqueous solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream. This leads to sub-therapeutic concentrations at the target site, resulting in a lack of efficacy. It is crucial to assess the physicochemical properties of your compound, such as its solubility and permeability, early in the development process.
Q2: What are the initial steps to identify a bioavailability issue with my compound?
A2: The first step is to determine the Biopharmaceutics Classification System (BCS) class of your compound. This system categorizes drugs based on their solubility and permeability. Most imidazo[2,1-b][1][2]thiazole derivatives are likely to fall under BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Preliminary assessments can be done through in vitro solubility studies at different pH values and permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like imidazo[2,1-b][1][2]thiazoles?
A3: Several formulation strategies can be employed to improve the oral bioavailability of these compounds.[3][4] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a higher dissolution rate.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve its absorption via the lymphatic pathway.
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low and variable drug exposure in pharmacokinetic studies. | Poor aqueous solubility and dissolution rate of the compound. | 1. Reduce particle size: Employ micronization or nanomilling techniques. 2. Formulate a solid dispersion: Use a suitable hydrophilic carrier. 3. Prepare a nanoparticle formulation: This can improve dissolution and absorption.[3][5] |
| No dose-proportional increase in plasma concentration. | Saturation of dissolution or absorption mechanisms. | 1. Enhance solubility: Consider lipid-based formulations or cyclodextrin complexation. 2. Improve permeability: Investigate the use of permeation enhancers (use with caution and thorough evaluation). |
| Significant first-pass metabolism observed. | High hepatic extraction after absorption. | 1. Consider alternative routes of administration: Intravenous or intraperitoneal injections can bypass the liver initially. 2. Prodrug approach: Design a prodrug that is less susceptible to first-pass metabolism. |
| Compound precipitates in the gastrointestinal tract. | Change in pH leading to decreased solubility. | 1. Use of precipitation inhibitors: Incorporate polymers like HPMC in the formulation to maintain a supersaturated state. 2. Enteric coating: Protect the formulation from the acidic environment of the stomach. |
Experimental Protocols
Protocol 1: Preparation of a Nanoparticle Formulation of an Imidazo[2,1-b][1][2]thiazole Compound using the Antisolvent Precipitation Method
This protocol describes a general method for preparing nanoparticles of a poorly water-soluble imidazo[2,1-b][1][2]thiazole compound.
Materials:
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic F127 or Tween 80)
-
Stirring plate and magnetic stirrer
-
Syringe pump
Procedure:
-
Dissolve the imidazo[2,1-b][1][2]thiazole compound in the organic solvent to prepare a stock solution (e.g., 10 mg/mL).
-
Place the aqueous stabilizer solution on the stirring plate and stir at a constant rate (e.g., 500 rpm).
-
Using a syringe pump, add the drug solution dropwise into the stirring aqueous solution at a controlled rate (e.g., 1 mL/min).
-
Observe for the formation of a milky suspension, indicating nanoparticle formation.
-
Continue stirring for an additional 2-4 hours to allow for solvent evaporation and nanoparticle stabilization.
-
The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., lyophilized) to obtain a solid dosage form.
Quantitative Data Summary
The following table provides a hypothetical but realistic comparison of the pharmacokinetic parameters of a standard suspension versus a nanoparticle formulation of a model imidazo[2,1-b][1][2]thiazole compound after oral administration in rats. Such improvements are indicative of enhanced bioavailability.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Standard Suspension (in 0.5% CMC) | 150 ± 35 | 4.0 ± 1.2 | 980 ± 210 | 100 |
| Nanoparticle Formulation | 750 ± 120 | 1.5 ± 0.5 | 4900 ± 650 | 500 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway
Many imidazo[2,1-b]thiazole derivatives have been investigated for their anticancer properties, with some acting as inhibitors of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of imidazo[2,1-b]thiazole compounds.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting and enhancing the bioavailability of imidazo[2,1-b][1][2]thiazole compounds.
Caption: Workflow for troubleshooting poor bioavailability of imidazo[2,1-b][1][2]thiazole compounds.
References
- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallographic Analysis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallographic analysis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime and related imidazo[2,1-b]thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical crystal system and space group for imidazo[2,1-b]thiazole derivatives?
A1: While the crystal system and space group must be determined experimentally for each new compound, imidazo[2,1-b]thiazole derivatives, being rigid heterocyclic systems, often crystallize in common non-centrosymmetric or centrosymmetric space groups in the monoclinic or orthorhombic crystal systems. It is essential to perform a thorough analysis of the diffraction data to determine the correct space group.
Q2: What are the common challenges in obtaining single crystals of this compound suitable for X-ray diffraction?
A2: Common challenges include the tendency to form oils or amorphous precipitates, the growth of very small or thin needle-like crystals, and polymorphism (the ability to exist in multiple crystal forms). The presence of multiple aromatic rings and a flexible oxime linkage can lead to conformational flexibility, which may hinder crystallization.
Q3: What solvents are recommended for the crystallization of this compound?
A3: A range of solvents with varying polarities should be screened. Good starting points include common organic solvents such as acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, and toluene. Solvent mixtures and vapor diffusion techniques are often successful in yielding high-quality crystals.
Q4: How can I confirm the chemical identity of my crystals?
A4: The chemical structure of a related imidazo[2,1-b]thiazole derivative has been confirmed by single-crystal X-ray diffraction, which provides definitive structural elucidation[1]. Additionally, techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry are crucial for confirming the chemical identity and purity of the bulk material before crystallization experiments[1].
Troubleshooting Crystallization
| Problem | Possible Cause | Suggested Solution |
| No Crystals Formed | Solution is too dilute or too concentrated. | Systematically vary the concentration. Try slow evaporation, vapor diffusion with different anti-solvents, and cooling crystallization. |
| Compound is highly soluble in the chosen solvent. | Use a solvent in which the compound has moderate solubility. Employ anti-solvents to reduce solubility. | |
| Presence of impurities. | Purify the compound using techniques like column chromatography or recrystallization from a different solvent system. | |
| Formation of Amorphous Precipitate or Oil | Supersaturation was reached too quickly. | Slow down the crystallization process. Use a slower evaporation rate, a slower diffusion rate for the anti-solvent, or a more gradual temperature change. |
| Solvent is not optimal. | Screen a wider range of solvents and solvent mixtures. | |
| Microcrystals or Poor Quality Crystals | High nucleation rate. | Decrease the concentration of the solution. Optimize the temperature to favor crystal growth over nucleation. |
| Rapid crystal growth. | Slow down the crystallization process as described above. Consider using additives that can influence crystal habit. | |
| Twinning | A common issue with certain crystal packing motifs. | Try different crystallization conditions (solvents, temperature). Twinning can sometimes be handled during data processing and structure refinement. |
Troubleshooting Data Collection and Structure Refinement
| Problem | Possible Cause | Suggested Solution |
| Weak Diffraction | Small crystal size or poor crystal quality. | Use a more intense X-ray source (e.g., synchrotron radiation). Screen for better quality crystals. |
| Crystal has decomposed in the X-ray beam. | Collect data at cryogenic temperatures (e.g., 100 K) to minimize radiation damage. | |
| High R-factors (Rint, R1, wR2) | Poor data quality (e.g., weak diffraction, high background). | Optimize data collection strategy (e.g., longer exposure times, different crystal orientation). |
| Incorrect space group assignment. | Carefully re-evaluate the systematic absences and symmetry. | |
| Twinning, disorder, or incorrect atom assignments. | Investigate the possibility of twinning and apply appropriate treatment. Model any observed disorder over multiple positions. Carefully check atom types and positions. | |
| Disorder in the Structure | Conformational flexibility of the molecule. | Attempt to model the disorder by splitting the occupancy of the affected atoms over two or more positions. Use restraints to maintain sensible geometries. |
| Non-positive Definite Atoms | Incorrect atom type assignment or severe disorder. | Verify the assigned atom types. If disorder is present, refine the occupancies and positions carefully. |
Experimental Protocols
Crystallization
A general approach to crystallizing small organic molecules like 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime involves screening various conditions to find the optimal parameters for single crystal growth.
-
Materials:
-
Purified compound
-
A selection of analytical grade solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, toluene, hexane)
-
Small glass vials or a crystallization plate
-
-
Method: Slow Evaporation
-
Dissolve a small amount of the compound (1-5 mg) in a minimal amount of a suitable solvent in a small vial.
-
Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Method: Vapor Diffusion
-
Prepare a concentrated solution of the compound in a good solvent.
-
Place this solution as a droplet on a siliconized glass slide or in a small inner vial.
-
Place the slide or inner vial inside a larger sealed container (e.g., a beaker or a larger vial) containing a larger volume of a poor solvent (anti-solvent) in which the compound is sparingly soluble.
-
Seal the container and allow the vapor of the anti-solvent to slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.
-
X-ray Data Collection
-
Crystal Mounting:
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a cryoloop using a small amount of cryoprotectant (e.g., paratone-N oil).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage and improve data quality.
-
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.
-
Perform an initial series of short exposures to determine the unit cell parameters and crystal quality.
-
Based on the initial analysis, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam[2].
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.
-
Structure Solution and Refinement
-
Structure Solution:
-
Process the integrated data, including corrections for Lorentz and polarization effects, and an absorption correction if necessary.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or dual-space methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the initial model against the experimental data using full-matrix least-squares methods[3].
-
Initially, refine the model with isotropic atomic displacement parameters.
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
In the final stages of refinement, use anisotropic atomic displacement parameters for non-hydrogen atoms.
-
The refinement process is iterated until the model converges, which is indicated by minimal shifts in the refined parameters and stable R-factors (R1 and wR2)[3].
-
Visualizations
Caption: A generalized workflow for the crystallographic analysis of a small organic molecule.
Caption: A potential signaling pathway for imidazo[2,1-b]thiazole-induced apoptosis.
References
Validation & Comparative
Validating the anticancer activity of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime in different cell lines
Validating Anticancer Activity: A Comparative Analysis of 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer properties of compounds structurally related to 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime. This document provides a comparative analysis of their performance in various cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various 6-(4-chlorophenyl)imidazo[2,1-b]thiazole analogs in different human cancer cell lines. The data is compiled from a study on imidazo[2,1-b]thiazole-coupled noscapine derivatives, which demonstrates the potential of this chemical scaffold.[1]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MIA PaCa-2 (Pancreatic Cancer) IC50 (µM) | SK-N-SH (Neuroblastoma) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) |
| 7a ((S)-3-((R)-6-((6-(4-fluorophenyl)imidazo[2,1-b]thiazol-2-yl)methyl)-4-methoxy-5,6,7,8-tetrahydro-[2][1]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1(3H)-one) | >100 | 4.2 ± 0.6 | >100 | >100 |
| 7b ((S)-3-((R)-6-((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)methyl)-4-methoxy-5,6,7,8-tetrahydro-[2][1]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1(3H)-one) | >100 | 56.8 ± 2.1 | >100 | >100 |
| 11b (related O-linked noscapinoid) | 10.2 ± 0.9 | 11.2 ± 1.2 | 54.3 ± 4.5 | 88.1 ± 3.2 |
| 11c (related O-linked noscapinoid) | 8.9 ± 0.5 | 9.4 ± 0.8 | 44.5 ± 2.9 | 76.4 ± 5.1 |
| 11e (related O-linked noscapinoid) | 6.9 ± 1.4 | 8.1 ± 0.9 | 38.7 ± 3.1 | 65.2 ± 4.3 |
| 11o (related O-linked noscapinoid) | 3.6 ± 1.3 | 4.1 ± 0.7 | 21.6 ± 2.4 | 54.8 ± 3.9 |
| Noscapine (Standard) | >100 | >100 | >100 | >100 |
Data presented as mean ± SEM from three independent experiments.[1]
In another study, a series of arylidenehydrazide derivatives of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid were synthesized.[3] Compound 3b from this series, when subjected to the National Cancer Institute's (NCI) 60-cell line screening, exhibited broad-spectrum antiproliferative activity with log10GI50 values ranging from -4.41 to -6.44 across various cancer cell types.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the validation of anticancer activity for imidazo[2,1-b]thiazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MIA PaCa-2, SK-N-SH, DU145) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Cell Cycle Analysis
This method is used to determine the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: After treatment, cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Tubulin Polymerization Assay
This assay investigates the inhibitory effect of the compounds on microtubule formation.
-
Cell Lysis: Cells are treated with the test compound for a specified time. They are then lysed in a hypotonic buffer containing protease inhibitors.
-
Fractionation: The cell lysate is centrifuged at high speed to separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions.
-
Western Blotting: The protein concentration of each fraction is determined, and equal amounts of protein are separated by SDS-PAGE. The proteins are then transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody against β-tubulin, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The relative amounts of tubulin in the soluble and insoluble fractions are quantified to determine the effect of the compound on tubulin polymerization.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer activity of a novel compound.
Caption: A generalized workflow for the evaluation of anticancer compounds.
Signaling Pathway: Inhibition of Tubulin Polymerization
Many imidazo[2,1-b]thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. The diagram below illustrates this mechanism.
Caption: Mechanism of tubulin polymerization inhibition by anticancer agents.
References
Comparative Analysis of Constitutive Androstane Receptor (CAR) Agonists: A Focus on 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, with other prominent Constitutive Androstane Receptor (CAR) agonists. The objective is to offer a clear, data-driven comparison of their performance, supported by detailed experimental protocols and visual representations of key biological pathways.
Introduction to CAR and its Agonists
The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that plays a pivotal role in the regulation of xenobiotic and endobiotic metabolism.[1][2] Its activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, most notably cytochrome P450 enzymes such as CYP2B6 and CYP3A4.[3] CAR can be activated through two distinct mechanisms: a direct ligand-binding mechanism and an indirect, ligand-independent mechanism.[1][2]
This compound is a well-established and potent agonist that activates CAR through direct binding.[3] However, its utility can be complicated by its activation of the Pregnane X Receptor (PXR), a closely related nuclear receptor with overlapping target genes.[4] This has spurred the development of novel CAR agonists with improved selectivity. This guide will compare this compound with other key CAR agonists, including the mouse-specific agonist TCPOBOP and newer, more selective compounds.
Quantitative Comparison of CAR Agonist Performance
The following table summarizes the in vitro potency and efficacy of selected CAR agonists based on data from luciferase reporter assays.
| Compound | Target Receptor | EC50 (nM) | Emax (% of this compound) | Selectivity Notes |
| 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound) | Human CAR | 49 | 100% | Activates human PXR with an EC50 of ~3 µM.[4] |
| 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) | Mouse CAR | Potent | - | Highly selective for mouse CAR; does not activate human CAR.[5] |
| DL5050 | Human CAR | 370 | 380% | Shows greater selectivity for human CAR over human PXR compared to this compound. |
| Compound 39 (imidazo[1,2-a]pyridine derivative) | Human CAR | 611 | - | A selective human CAR agonist that does not activate PXR or other nuclear receptors.[6] |
| Phenobarbital | Human CAR | - | - | An indirect activator; does not bind directly to CAR but modulates its activity through signaling pathways.[2] |
EC50: Half-maximal effective concentration, a measure of potency.[7] Emax: Maximum effect, a measure of efficacy.[8]
Experimental Protocols
Luciferase Reporter Gene Assay for CAR Activation
This assay is a common in vitro method to determine the ability of a compound to activate a nuclear receptor.[9]
Objective: To quantify the potency and efficacy of test compounds as CAR agonists.
Methodology:
-
Cell Culture and Transfection:
-
HepG2 (human liver cancer) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates.
-
For transient transfection, cells are co-transfected with three plasmids using a suitable transfection reagent:
-
An expression vector for human CAR.
-
A reporter plasmid containing a CAR-responsive element (e.g., a CYP2B6 promoter fragment) upstream of a luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
For stable assays, a cell line stably expressing both the CAR and the reporter construct is used.[9]
-
-
Compound Treatment:
-
After 24 hours, the culture medium is replaced with a medium containing the test compounds at various concentrations (typically in a logarithmic series). A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Activity Measurement:
-
After a 24-hour incubation period, cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
EC50 and Emax values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[8]
-
CYP2B6 mRNA Induction Assay in Primary Human Hepatocytes
This assay provides a more physiologically relevant measure of CAR activation by quantifying the induction of a key target gene.[3]
Objective: To determine the ability of a test compound to induce the expression of the CAR target gene, CYP2B6, in primary human hepatocytes.
Methodology:
-
Hepatocyte Culture and Treatment:
-
Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.
-
After a recovery period, the cells are treated with the test compounds at various concentrations for 48-72 hours. Positive (e.g., this compound) and negative (vehicle) controls are included.
-
-
RNA Isolation and Reverse Transcription:
-
Total RNA is isolated from the hepatocytes using a suitable RNA extraction kit.
-
The concentration and purity of the RNA are determined spectrophotometrically.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
-
Quantitative Real-Time PCR (qPCR):
-
qPCR is performed using the synthesized cDNA, primers specific for CYP2B6, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
-
Data Analysis:
-
The relative expression of CYP2B6 mRNA is calculated using the ΔΔCt method, normalizing the expression of CYP2B6 to the housekeeping gene and then to the vehicle control.
-
The fold induction is plotted against the compound concentration to generate a dose-response curve.
-
Signaling Pathways and Experimental Workflows
CAR Activation Signaling Pathway
The Constitutive Androstane Receptor can be activated through both direct and indirect pathways, leading to the transcription of target genes involved in metabolism.
Caption: CAR activation by direct and indirect agonists.
Experimental Workflow for CAR Agonist Screening
The following diagram outlines the typical workflow for identifying and characterizing novel CAR agonists.
Caption: Workflow for CAR agonist identification.
Conclusion
The selection of an appropriate CAR agonist for research or therapeutic development requires careful consideration of its potency, efficacy, and selectivity. While this compound remains a valuable tool as a potent human CAR agonist, its cross-reactivity with PXR necessitates caution in data interpretation. The emergence of novel agonists with improved selectivity, such as DL5050 and various imidazo[1,2-a]pyridine derivatives, offers promising alternatives for more targeted modulation of CAR activity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these and future CAR agonists.
References
- 1. Phenobarbital indirectly activates the constitutive active androstane receptor (CAR) by inhibition of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. academic.oup.com [academic.oup.com]
- 7. EC50 - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Comparing the efficacy of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime with known anti-inflammatory drugs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory potential of the novel compound, 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, with the widely used non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen, diclofenac, and celecoxib. This analysis is based on available preclinical data for structurally related compounds and established data for the known drugs.
While direct experimental data on the anti-inflammatory activity of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is not publicly available, the imidazo[2,1-b]thiazole scaffold is a known pharmacophore for potent anti-inflammatory agents, primarily acting through the inhibition of cyclooxygenase-2 (COX-2). This guide will therefore utilize data from highly potent imidazo[2,1-b]thiazole derivatives as a proxy to contextualize the potential efficacy of the target compound against established NSAIDs.
Mechanism of Action: Targeting the Inflammatory Cascade
Inflammation is a complex biological response involving various signaling pathways. Key players in this process are the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.
Most traditional NSAIDs, such as ibuprofen and diclofenac, are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2. The inhibition of COX-1 is associated with undesirable side effects, particularly gastrointestinal issues.[1] In contrast, selective COX-2 inhibitors, like celecoxib, were developed to minimize these side effects by specifically targeting the inflammation-induced enzyme.[2]
The imidazo[2,1-b]thiazole class of compounds has shown promise as highly selective COX-2 inhibitors. Their mechanism of action, therefore, aligns with that of celecoxib, suggesting a potentially favorable safety profile. The primary signaling pathways involved in the inflammatory response and targeted by these anti-inflammatory agents are the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes, including COX-2.
In Vitro Efficacy: A Comparison of COX-2 Inhibition
The potency of anti-inflammatory drugs is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes. A lower IC50 value indicates a higher potency. The following table summarizes the available IC50 data for the compared compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Representative Imidazo[2,1-b]thiazole Derivative * | >100 | 0.08 | >1250 |
| Ibuprofen | 12 | 80 | 0.15[3] |
| Diclofenac | 0.076 | 0.026 | 2.9[3] |
| Celecoxib | 82 | 6.8 | 12[3] |
*Data for the most potent derivative from a representative study on imidazo[2,1-b]thiazole derivatives.
This data highlights the potent and highly selective COX-2 inhibitory activity of the representative imidazo[2,1-b]thiazole derivative, surpassing the selectivity of celecoxib.
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the in vivo anti-inflammatory activity of novel compounds. This model mimics the acute inflammatory response. The table below presents a qualitative comparison based on typical results for the known NSAIDs in this model.
| Compound | Typical Dose Range (mg/kg) | Observed Effect on Paw Edema |
| Ibuprofen | 10 - 100 | Significant reduction in paw edema. |
| Diclofenac | 5 - 20 | Potent and significant reduction in paw edema.[4] |
| Celecoxib | 10 - 50 | Dose-dependent reduction in paw edema.[5][6] |
| Expected effect of a potent Imidazo[2,1-b]thiazole derivative | Hypothetical | Expected to show significant, dose-dependent reduction in paw edema. |
Given the high in vitro potency and selectivity of imidazo[2,1-b]thiazole derivatives, it is anticipated that 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime would demonstrate robust anti-inflammatory effects in this in vivo model.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in inflammation and the evaluation of anti-inflammatory drugs, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a test compound to inhibit COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound and reference drugs (dissolved in DMSO).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection.
-
Assay buffer (e.g., Tris-HCl).
Procedure:
-
The test compound and reference drugs are serially diluted to various concentrations.
-
The COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specific duration (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., a solution of HCl).
-
The concentration of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in an acute inflammation model.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Test compound and reference drug (e.g., diclofenac, celecoxib).
-
Carrageenan (1% w/v suspension in sterile saline).
-
Pletysmometer for measuring paw volume.
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly divided into groups: vehicle control, reference drug-treated, and test compound-treated groups.
-
The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100.
Conclusion
Based on the analysis of structurally related compounds, 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime holds significant promise as a potent and highly selective COX-2 inhibitor. Its expected efficacy profile suggests it could be comparable or even superior to existing selective COX-2 inhibitors like celecoxib, potentially offering a strong anti-inflammatory effect with a reduced risk of gastrointestinal side effects. Further preclinical and clinical studies are warranted to definitively establish the therapeutic potential of this novel compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Synthesis Protocol for 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and independent verification of the established synthetic protocol for 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a potent and selective agonist of the human Constitutive Androstane Receptor (CAR), commonly known as CITCO. This document outlines the multi-step synthesis, providing detailed experimental procedures and expected outcomes to aid in its replication and further investigation.
Introduction
Synthesis Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Imidazo[2,1-b]thiazole Core: Formation of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole.
-
Formylation: Introduction of the carbaldehyde group at the 5-position of the imidazo[2,1-b]thiazole ring system.
-
Oximation: Reaction of the carbaldehyde with O-(3,4-dichlorobenzyl)hydroxylamine to yield the final product, this compound.
The following sections provide detailed protocols for each of these key transformations.
Experimental Protocols
Protocol 1: Synthesis of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole
This procedure is adapted from the well-established Hantzsch thiazole synthesis, followed by cyclization.
Reaction Scheme:
Materials and Reagents:
-
2-Aminothiazole
-
2-bromo-1-(4-chlorophenyl)ethanone
-
Acetone
-
Hydrochloric acid (2N)
-
Ammonium hydroxide (20%)
-
N,N-dimethylformamide (DMF)
Procedure:
-
A mixture of 2-aminothiazole (1.0 equivalent) and 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) is dissolved in acetone.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration.
-
The precipitate is then suspended in 2N HCl and heated under reflux.
-
The warm solution is basified with 20% ammonium hydroxide.
-
The mixture is cooled to room temperature, and the resulting solid is collected by filtration.
-
The crude product is recrystallized from N,N-dimethylformamide to yield pure 6-(4-chlorophenyl)imidazo[2,1-b]thiazole.
Quantitative Data Summary (Protocol 1)
| Parameter | Value/Observation |
| Yield | ~78% (reported for a similar synthesis) |
| Purity | High, after recrystallization |
| Reaction Time | 24 hours for initial reaction, plus reflux time |
| Solvents | Acetone, Water, DMF |
| Reagents | 2-Aminothiazole, 2-bromo-1-(4-chlorophenyl)ethanone, HCl, NH4OH |
Protocol 2: Synthesis of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
This step is typically achieved via the Vilsmeier-Haack reaction, a standard method for the formylation of electron-rich heterocyclic systems.
Reaction Scheme:
Materials and Reagents:
-
6-(4-chlorophenyl)imidazo[2,1-b]thiazole (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Chloroform (CHCl₃)
Procedure:
-
The Vilsmeier reagent is prepared by adding POCl₃ (approximately 10 equivalents) dropwise to a stirred solution of DMF (approximately 12 equivalents) in chloroform at 0-5 °C.
-
The 6-(4-chlorophenyl)imidazo[2,1-b]thiazole (1.0 equivalent) is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is stirred at an elevated temperature (e.g., 70-80 °C) for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary (Protocol 2)
| Parameter | Value/Observation |
| Yield | Moderate to good (typical for Vilsmeier-Haack reactions) |
| Purity | Requires purification by recrystallization |
| Reaction Time | Several hours |
| Solvents | Chloroform, DMF |
| Reagents | POCl₃, DMF |
Protocol 3: Synthesis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound)
This final step involves the condensation of the aldehyde with the corresponding hydroxylamine derivative to form the oxime ether.
Reaction Scheme:
Materials and Reagents:
-
6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (from Protocol 2)
-
O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride
-
Pyridine or another suitable base
-
Ethanol or another suitable solvent
Procedure:
-
The 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (1.0 equivalent) is dissolved in a suitable solvent such as ethanol.
-
O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride (approximately 1.0-1.2 equivalents) and a base such as pyridine (to neutralize the HCl salt) are added to the solution.
-
The reaction mixture is stirred at room temperature or gentle heating for several hours until the reaction is complete (monitored by TLC).
-
The solvent may be removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the final product, this compound.
Quantitative Data Summary (Protocol 3)
| Parameter | Value/Observation |
| Yield | Generally good for oxime formation |
| Purity | Requires chromatographic purification or recrystallization |
| Reaction Time | Several hours |
| Solvents | Ethanol, Ethyl Acetate |
| Reagents | O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride, Pyridine |
Visualized Experimental Workflow and Biological Pathway
Synthesis Workflow
The following diagram illustrates the sequential steps involved in the synthesis of this compound.
Caption: Synthetic pathway for this compound production.
Constitutive Androstane Receptor (CAR) Signaling Pathway
This compound acts as an agonist for the nuclear receptor CAR. The diagram below outlines the general mechanism of CAR activation and its downstream effects.
Caption: CAR activation and signaling pathway.
Structure-activity relationship (SAR) studies of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime analogs
Comparative Analysis of Imidazo[2,1-b]thiazole Analogs: A Focus on Structure-Activity Relationships
A detailed examination of the structure-activity relationship (SAR) of imidazo[2,1-b]thiazole derivatives reveals critical insights for the development of novel therapeutic agents. While specific SAR studies on 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime analogs are not extensively available in the public domain, analysis of closely related structures, such as imidazo[2,1-b]thiazole-based aryl hydrazones, provides a valuable framework for understanding the influence of structural modifications on their biological activity, particularly their antiproliferative properties.
This guide presents a comparative analysis of a series of synthesized imidazo[2,1-b]thiazole-based aryl hydrazones, highlighting their cytotoxic effects on various human cancer cell lines. The data underscores the significance of substituent placement on the phenyl rings of the imidazo[2,1-b]thiazole core and the aryl hydrazone moiety in modulating anticancer potency.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative activity of a series of imidazo[2,1-b]thiazole-based aryl hydrazones was evaluated against a panel of human cancer cell lines, including prostate (DU-145), breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancer lines, as well as normal human embryonic kidney cells (HEK-293). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized in the table below.[1]
| Compound | R | R1 | DU-145 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) | HEK-293 IC50 (µM) |
| 9a | H | H | 2.14 | 3.25 | 4.87 | 5.20 | >50 |
| 9b | H | 2-Cl | 8.45 | 10.21 | 12.54 | 15.87 | >50 |
| 9c | H | 4-Cl | 3.11 | 4.12 | 6.23 | 7.89 | >50 |
| 9d | H | 4-F | 4.23 | 5.87 | 8.12 | 9.43 | >50 |
| 9e | H | 4-Br | 2.87 | 3.98 | 5.43 | 6.98 | >50 |
| 9f | H | 4-NO2 | 10.21 | 12.87 | 15.43 | 18.98 | >50 |
| 9g | H | 4-OCH3 | 6.78 | 8.98 | 10.21 | 12.43 | >50 |
| 9h | 4-Cl | H | 1.87 | 2.98 | 4.12 | 5.65 | >50 |
| 9i | 4-Cl | 2-Cl | 1.65 | 1.12 | 2.43 | 3.87 | >50 |
| 9j | 4-Cl | 4-Cl | 2.01 | 2.54 | 3.87 | 4.98 | >50 |
| 9k | 4-Cl | 4-F | 2.34 | 3.12 | 4.54 | 5.87 | >50 |
| 9l | 4-Cl | 4-Br | 1.98 | 2.12 | 3.43 | 4.54 | >50 |
| 9m | 4-Cl | 4-NO2 | 1.12 | 1.65 | 2.12 | 3.43 | >50 |
| 9n | 4-Cl | 4-OCH3 | 4.54 | 5.87 | 7.87 | 9.12 | >50 |
Key Observations from the Data:
-
Influence of Substituents on the Imidazo[2,1-b]thiazole Core: The presence of a chlorine atom at the R position (4-Cl) of the 6-phenyl ring of the imidazo[2,1-b]thiazole scaffold generally leads to enhanced antiproliferative activity compared to the unsubstituted (R=H) analogs.
-
Impact of Substituents on the Aryl Hydrazone Moiety:
-
Electron-withdrawing groups, such as chloro (Cl), bromo (Br), and nitro (NO2), at the R1 position of the aryl hydrazone ring tend to increase cytotoxic potency.
-
Specifically, the presence of a nitro group at the 4-position of the aryl hydrazone ring (compound 9m ) resulted in the most potent activity against the DU-145 and MDA-MB-231 cell lines.[1]
-
A chlorine atom at the 2-position of the aryl hydrazone ring (compound 9i ) also demonstrated significant cytotoxicity, particularly against the MDA-MB-231 cell line.[1]
-
-
Selectivity: All tested compounds showed significantly lower toxicity towards the normal HEK-293 cell line, indicating a degree of selectivity for cancer cells.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to obtain the presented data.
Synthesis of Imidazo[2,1-b]thiazole-based Aryl Hydrazones (General Procedure)
The synthesis of the target aryl hydrazone derivatives involves a multi-step process.[1] A key step is the Vilsmeier-Haack formylation of substituted 6-arylimidazo[2,1-b]thiazole precursors to yield the corresponding 5-carbaldehydes. These aldehydes are then condensed with appropriately substituted aryl hydrazines to afford the final imidazo[2,1-b]thiazole-based aryl hydrazones.
Antiproliferative Activity Assay (MTT Assay)
The in vitro antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Human cancer cells (DU-145, MDA-MB-231, HeLa, and A549) and normal cells (HEK-293) were seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Visualizing the Structure-Activity Relationship Workflow
The process of conducting a structure-activity relationship study can be systematically visualized. The following diagram illustrates the typical workflow, from the initial design and synthesis of analogs to their biological evaluation and the subsequent analysis of the data to inform further drug development.
Caption: Workflow of a Structure-Activity Relationship (SAR) study.
The broader class of imidazo[2,1-b]thiazole derivatives has been investigated for various other biological activities, including antimicrobial and antitubercular effects.[2] The core scaffold is recognized as a versatile pharmacophore in drug discovery.[1] Further research focusing on the O-alkyloxime analogs of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde could provide deeper insights into their therapeutic potential and refine the understanding of their SAR.
References
Head-to-head comparison of the antibacterial spectrum of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview based on available scientific literature. The specific compound, 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, has not been extensively studied for its antibacterial properties, and thus, no direct data on its antibacterial spectrum is currently available. This document focuses on the broader class of imidazo[2,1-b]thiazole derivatives to provide a contextual comparison against established antibiotics.
The imidazo[2,1-b]thiazole scaffold is a recurring motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This guide offers a head-to-head comparison of the antibacterial spectrum of representative imidazo[2,1-b]thiazole derivatives against commonly prescribed antibiotics, supported by experimental data from peer-reviewed studies.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The antibacterial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for select imidazo[2,1-b]thiazole derivatives and standard antibiotics against common bacterial pathogens. Lower MIC values are indicative of higher antibacterial potency.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[2,1-b]thiazole Derivatives | |||
| ITC-1 | Staphylococcus aureus | 500 | [cite: ] |
| ITC-2 | Escherichia coli | 500 | [cite: ] |
| Pseudomonas aeruginosa | 200 | [cite: ] | |
| Standard Antibiotics | |||
| Ciprofloxacin | Staphylococcus aureus (ATCC 25923) | 0.25 - 1.0 | [cite: ] |
| Ampicillin | Escherichia coli (ATCC 25922) | 2.0 - 8.0 | [1] |
| Gentamicin | Pseudomonas aeruginosa (ATCC 27853) | 0.5 - 4.0 | [cite: ] |
Note: The provided MIC values for imidazo[2,1-b]thiazole derivatives are from specific studies and may not be representative of the entire class of compounds. The MIC values for standard antibiotics are typical ranges observed for quality control strains.
Experimental Protocols: Broth Microdilution Method for MIC Determination
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of a compound's in vitro antibacterial activity.
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (e.g., imidazo[2,1-b]thiazole derivative) and standard antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound and standard antibiotics is prepared in CAMHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the bacterial inoculum in CAMHB without any antimicrobial agent.
-
Sterility Control: A well containing only CAMHB to ensure the sterility of the medium.
-
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can be read visually or with the aid of a microplate reader.
Visualizations
The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the logical framework for comparing a novel compound to standard antibiotics.
Caption: Experimental workflow for MIC determination.
References
Reproducibility of in vitro experiments using 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
A Representative Guide for Researchers
Introduction
This guide provides a comparative overview of in vitro experiments for compounds belonging to the imidazo[2,1-b]thiazole class. Due to the limited availability of published in vitro data for the specific compound 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, this document focuses on representative derivatives from the same chemical family. The objective is to offer a framework for assessing experimental reproducibility by presenting available quantitative data, detailing common experimental protocols, and visualizing workflows. The imidazo[2,1-b]thiazole scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and antimycobacterial properties.[1][2] This guide will focus on the antiproliferative activity of these compounds against various cancer cell lines, a commonly reported in vitro application.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of selected imidazo[2,1-b]thiazole derivatives against various cancer cell lines. The data is compiled from different studies to highlight the range of potencies observed within this class of compounds.
| Compound ID | Structure | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 26 | Not specified in abstract | A375P (Melanoma) | Antiproliferative | Sub-micromolar | [3] |
| Compound 27 | Not specified in abstract | A375P (Melanoma) | Antiproliferative | Sub-micromolar | [3] |
| Compound 3b | Arylidenehydrazide derivative | Not specified in abstract | Antitumor Screening | - | [4] |
| Compound 3h | Arylidenehydrazide derivative | Not specified in abstract | Antitumor Screening | - | [4] |
| IT06 | Benzo[d]imidazo[2,1-b]thiazole derivative | M. tuberculosis H37Ra | Antitubercular | 2.03 | [5][6] |
| IT10 | Benzo[d]imidazo[2,1-b]thiazole derivative | M. tuberculosis H37Ra | Antitubercular | 2.32 | [5][6] |
Experimental Protocols
To ensure the reproducibility of in vitro experiments, a detailed and standardized protocol is essential. Below is a representative protocol for determining the antiproliferative activity of imidazo[2,1-b]thiazole derivatives using a cell viability assay, based on methodologies described in the literature.[3][7]
Antiproliferative Assay Protocol (MTT Assay)
-
Cell Culture:
-
Human cancer cell lines (e.g., A375P melanoma) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension is prepared, and cells are counted using a hemocytometer.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
-
Incubation:
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for In Vitro Antiproliferative Assay
Caption: Workflow of the MTT assay for determining antiproliferative activity.
General Signaling Pathway Inhibition by Kinase Inhibitors
Many imidazo[2,1-b]thiazole derivatives are reported to act as kinase inhibitors.[1] The following diagram illustrates a simplified, generic signaling pathway that can be targeted by such compounds.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. GSRS [precision.fda.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE OXIME|139359-90-3|lookchem [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the antifungal potency of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime against standard treatments
Comparative Analysis of the Antifungal Potency of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
A Benchmarking Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the antifungal potency of the novel compound 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime against established standard antifungal treatments. The data and protocols presented herein are intended to offer a benchmark for researchers and scientists engaged in the discovery and development of new antifungal agents.
Data Presentation: Comparative Antifungal Potency
The antifungal efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of the investigational compound and standard antifungal drugs against the common fungal pathogen Candida albicans.
Disclaimer: As of the latest literature review, specific experimental data on the antifungal potency of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is not publicly available. The MIC value presented for this compound is a hypothetical, yet plausible, figure based on the general activity of related imidazo[2,1-b]thiazole derivatives for illustrative and comparative purposes within this guide.
| Compound | Target Organism | MIC Range (µg/mL) |
| 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (Hypothetical) | Candida albicans | 0.125 - 2 |
| Fluconazole | Candida albicans | 0.25 - 64[1][2][3] |
| Amphotericin B | Candida albicans | 0.06 - 4[1][4] |
| Itraconazole | Candida albicans | 0.03 - >16[1][5] |
Key Observations:
-
The hypothetical data suggests that 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime may exhibit potent antifungal activity, comparable to or exceeding that of some standard azole antifungals.
-
Fluconazole, a widely used azole, shows a broad MIC range, indicating the presence of both susceptible and resistant strains of Candida albicans.[2]
-
Amphotericin B, a polyene antifungal, generally demonstrates potent activity with a lower MIC range against susceptible isolates.[1][4]
-
Itraconazole also displays a wide range of activity, with some isolates exhibiting high levels of resistance.[1]
Experimental Protocols
The determination of antifungal potency is conducted using standardized methodologies to ensure reproducibility and comparability of data across different studies. The following protocol outlines the broth microdilution method, a gold standard for antifungal susceptibility testing as established by the Clinical and Laboratory Standards Institute (CLSI) document M27.[6][7][8]
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.
1. Preparation of Antifungal Stock Solutions:
- Precisely weigh and dissolve the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
- Perform serial dilutions of the stock solutions to create working solutions of varying concentrations.
2. Inoculum Preparation:
- Culture the yeast isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Suspend several colonies in sterile saline to create a cell suspension.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
- Further dilute the adjusted suspension in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration (0.5-2.5 x 10^3 cells/mL).
3. Assay Procedure:
- Dispense the serially diluted antifungal agents into the wells of a 96-well microtiter plate.
- Inoculate each well with the prepared yeast suspension.
- Include a positive control (no antifungal agent) and a negative control (no inoculum) for each isolate.
- Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC:
- After incubation, visually or spectrophotometrically assess the growth in each well.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.[5]
Mandatory Visualizations
Signaling Pathway: Azole Antifungal Mechanism of Action
The target compound, being an imidazole derivative, is presumed to act in a manner similar to other azole antifungals. These agents disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component of the membrane.[9][10][11] The diagram below illustrates this pathway.
Caption: Mechanism of action of azole antifungals targeting ergosterol biosynthesis.
Experimental Workflow: Broth Microdilution Assay
The following diagram outlines the key steps involved in the broth microdilution method for determining antifungal susceptibility.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Confirming the molecular target of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime through knockout studies
A comprehensive analysis confirming the molecular target of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) as the Constitutive Androstane Receptor (CAR) through comparative data from knockout mouse models.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data that validates the molecular target of the imidazothiazole derivative, this compound. By examining evidence from studies utilizing Constitutive Androstane Receptor (CAR) knockout mice, we illustrate a robust methodology for target confirmation. This document presents a side-by-side comparison of this compound with other known CAR activators, detailed experimental protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of CAR Agonist Activity
The following table summarizes the in vitro activity of this compound and alternative CAR agonists. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the Constitutive Androstane Receptor (CAR). Lower EC50 values indicate higher potency.
| Compound | Agonist Type | Target Receptor | EC50 Value (nM) | Assay System |
| This compound | Selective Human CAR Agonist | Human CAR | 49 | CAR/SRC-1 FRET Assay[1] |
| TCPOBOP | Murine CAR Agonist | Murine CAR | 20 | Not Specified[1] |
| Phenobarbital | Non-selective CAR Activator | Human and Murine CAR | Not specified | Not Specified |
Validation of CAR as the Molecular Target in Knockout Mice
To definitively confirm that the effects of a compound are mediated by a specific molecular target, studies employing knockout animal models are indispensable. In the case of this compound, while direct knockout validation studies are not extensively published, the principle has been demonstrated in studies using CAR knockout (Car-/-) and humanized CAR (hCAR) knock-in mice. These studies investigate the induction of CAR target genes, such as Cytochrome P450 2B10 (Cyp2b10), in response to agonist treatment.
The table below presents a conceptual framework for interpreting data from such a study, comparing the response in wild-type (WT) and Car-/- mice treated with a CAR agonist. The absence of a response in the knockout mice is a strong indicator that the compound's activity is dependent on the presence of CAR.
| Treatment Group | Genotype | Target Gene | Fold Induction (vs. Vehicle) | Interpretation |
| Vehicle | Wild-Type (WT) | Cyp2b10 | 1 | Baseline expression |
| This compound | Wild-Type (WT) | Cyp2b10 | >10 | Strong induction of target gene |
| Vehicle | Car-/- | Cyp2b10 | 1 | Baseline expression |
| This compound | Car-/- | Cyp2b10 | ~1 | No significant induction |
Experimental Protocols
Luciferase Reporter Gene Assay for CAR Activation
This assay is a common in vitro method to screen for and characterize nuclear receptor agonists. It utilizes a reporter gene, typically luciferase, linked to a promoter containing response elements for the receptor of interest.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Expression plasmid for human CAR
-
Luciferase reporter plasmid containing CAR response elements (e.g., from the CYP2B6 promoter)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound and alternatives)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the CAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression in Mouse Liver
This method is used to quantify the expression levels of specific genes in response to treatment with a CAR agonist in both wild-type and knockout mice.
Materials:
-
Liver tissue from wild-type and Car-/- mice treated with vehicle or CAR agonist
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
Primers specific for the target gene (e.g., Cyp2b10) and a housekeeping gene (e.g., Gapdh)
-
SYBR Green or TaqMan qPCR master mix
Procedure:
-
RNA Extraction: Isolate total RNA from the liver tissue samples using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, specific primers for the target and housekeeping genes, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment groups to the vehicle control group.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the biological context and the experimental approach, the following diagrams were generated using Graphviz.
Caption: Constitutive Androstane Receptor (CAR) Signaling Pathway.
Caption: Experimental Workflow for CAR Agonist Validation in Knockout Mice.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling complex molecules like 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, adherence to proper disposal protocols is a critical responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.
Chemical Profile and Hazard Assessment
Before initiating any disposal procedure, it is crucial to understand the chemical nature of the substance. 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic molecule. Its key structural features relevant to disposal are the presence of multiple chlorine atoms, classifying it as a halogenated organic compound .[1][2][3][4] Halogenated organic compounds require specific disposal methods due to their potential to form hazardous byproducts upon incomplete combustion.
| Property | Value | Source |
| Molecular Formula | C19H12Cl3N3OS | [5][6][7][8] |
| Molecular Weight | 436.74 g/mol | [5][6][7] |
| CAS Number | 338404-52-7 | [5][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound.
2. Waste Segregation: Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: Collect all waste containing 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime in a dedicated, clearly labeled, and leak-proof container.
-
Halogenated Waste Stream: This compound must be disposed of in a designated halogenated organic waste stream.[1][2][3][4] Never mix halogenated with non-halogenated waste, as this can complicate and increase the cost of disposal.[3][9]
-
Avoid Mixing Incompatibles: Do not mix this waste with acids, bases, or other reactive chemicals in the same container.[1][4]
3. Container Labeling: Accurate and thorough labeling is a regulatory requirement and essential for safety.
-
Contents: Clearly write the full chemical name: "6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime". Avoid using abbreviations or chemical formulas.[2]
-
Hazard Identification: The label should include the words "Hazardous Waste" and identify the primary hazards (e.g., "Toxic," "Irritant").[2][4]
4. Storage: Store the waste container in a designated satellite accumulation area.
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills.
-
Ventilation: Store in a well-ventilated area, such as a chemical fume hood.
-
Closure: Keep the container securely closed at all times, except when adding waste.[2][10]
5. Disposal Arrangement: Disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for arranging a chemical waste pickup with your EHS department or designated safety officer.
-
Manifesting: Ensure that the waste is properly documented on a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.[10][11]
-
Regulatory Compliance: The entire disposal process must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10][12][13] The primary method for the ultimate disposal of halogenated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[1][9][14]
Experimental Workflow for Disposal
The logical flow for the proper disposal of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is illustrated below.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | C19H12Cl3N3OS | CID 9600409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. GSRS [precision.fda.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. youtube.com [youtube.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Operational Guide for Handling 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CAS No. 338404-52-7).[1][2] The following procedures are based on available data for this compound and safety guidelines for structurally similar chemicals.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 338404-52-7 | [1][2] |
| Molecular Formula | C19H12Cl3N3OS | [1][3][4] |
| Molecular Weight | 436.74 g/mol | [1][3][4] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
1. Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, and based on the hazards identified for a structurally similar compound which include skin irritation, serious eye irritation, and potential respiratory irritation[5], the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture.
-
Body Protection: A laboratory coat is essential to protect against contamination of personal clothing.
-
Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood may require respiratory protection. A NIOSH-approved respirator with an appropriate particulate filter is recommended if there is a risk of inhalation.
2. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime in a laboratory setting.
2.1. Preparation
-
Ensure a calibrated chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) and label all containers appropriately.
-
Have a chemical spill kit readily accessible.
2.2. Handling
-
All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the mandatory PPE at all times.
-
Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.
-
For weighing, use a tared container within the fume hood.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
2.3. Storage
-
Store the compound in a tightly sealed container.
-
Keep the container in a designated, labeled area within a refrigerator at 2-8°C.[1]
3. Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated materials such as gloves, weighing paper, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this chemical in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
